Eflornithine hydrochloride hydrate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAMFNRCFEGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70052-12-9 (Parent) | |
| Record name | Eflornithine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045765 | |
| Record name | Eflornithine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96020-91-6, 68278-23-9 | |
| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96020-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFLORNITHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eflornithine Hydrochloride Hydrate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eflornithine (B1671129) hydrochloride hydrate (B1144303) is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. By depleting intracellular polyamines—putrescine, spermidine (B129725), and spermine (B22157)—eflornithine exerts a profound cytostatic effect on rapidly proliferating cells. This whitepaper provides a comprehensive technical overview of the molecular mechanism of action of eflornithine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. Initially developed as an anti-cancer agent, eflornithine has found clinical success in the treatment of West African trypanosomiasis (sleeping sickness), hirsutism, and most recently, as a therapy to reduce the risk of relapse in high-risk neuroblastoma.[1][2][3][4][5][6] This document serves as an in-depth resource for researchers and drug development professionals working with or interested in this targeted therapeutic agent.
Core Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a "suicide inhibitor" that irreversibly binds to and inactivates ornithine decarboxylase (ODC).[2][3] ODC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines by converting ornithine to putrescine.[4][7]
The inactivation process involves the following key steps:
-
Uptake into the Cell: Eflornithine, as an amino acid analog, is transported into the cell via amino acid transporters.[8] In Trypanosoma brucei, the loss of the TbAAT6 transporter has been linked to eflornithine resistance.[9]
-
Binding to the ODC Active Site: Eflornithine, structurally similar to the natural substrate ornithine, binds to the active site of ODC.
-
Enzymatic Activation: Within the active site, the PLP cofactor facilitates the decarboxylation of eflornithine.
-
Formation of a Covalent Adduct: The decarboxylation of eflornithine generates a highly reactive intermediate. This intermediate then covalently binds to a nucleophilic residue, such as a cysteine, in the active site of ODC, leading to the enzyme's irreversible inactivation.[2]
This irreversible inhibition of ODC leads to the depletion of intracellular polyamines.
The Role of Polyamines and the Consequences of Their Depletion
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[4][10] They are involved in:
-
Nucleic Acid and Protein Synthesis: Polyamines bind to negatively charged molecules like DNA and RNA, stabilizing their structure and playing a role in DNA replication and transcription.
-
Cell Cycle Progression: Adequate polyamine levels are crucial for cells to progress through the cell cycle.
-
Modulation of Ion Channels and Receptors: Polyamines can influence the function of various membrane-bound proteins.
By inhibiting ODC, eflornithine leads to a significant reduction in the intracellular concentrations of putrescine and spermidine.[10][11][12] This depletion has a cytostatic, rather than cytotoxic, effect, meaning it inhibits cell proliferation without directly causing cell death. This makes it particularly effective against rapidly dividing cells, such as those found in tumors, hair follicles, and protozoan parasites.[3]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action and efficacy of eflornithine.
Table 1: Ornithine Decarboxylase Inhibition Constants for Eflornithine Enantiomers
| Enantiomer | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | IC50 (µM) |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 | ~5.5 |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | ~49.6-50 |
| Racemic (D/L)-Eflornithine | 2.2 ± 0.4 | 0.15 ± 0.03 | ~9.1 |
Data compiled from studies on purified human ODC and in vitro assays.[13][14]
Table 2: Effect of Eflornithine on Intracellular Polyamine Levels in Cultured Cells
| Cell Line | Eflornithine Concentration | Duration of Treatment | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) |
| Ehrlich Ascites Carcinoma | Not specified | 2 days | Not specified | < 10% | Not specified |
| SV-3T3 Fibroblasts | Not specified | Not specified | Very low | Very low | Significantly depleted |
Qualitative and semi-quantitative data from published studies. Specific percentage reductions can vary depending on the cell line and experimental conditions.[10][11]
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is a common method for measuring ODC activity based on the release of 14CO2 from radiolabeled ornithine.[1]
Materials:
-
Cell or tissue lysate
-
Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
L-[1-14C]ornithine (specific activity, e.g., 50 mCi/mmol)
-
Unlabeled L-ornithine
-
2 M Citric acid
-
Scintillation vials
-
Filter paper discs
-
Hyamine hydroxide (B78521) or other CO2 trapping agent
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell or tissue lysates by homogenization in a suitable buffer and centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
In a sealed reaction vial, combine the cell lysate (containing a known amount of protein), assay buffer, and PLP.
-
Suspend a filter paper disc saturated with a CO2 trapping agent above the reaction mixture.
-
Initiate the reaction by adding a mixture of L-[1-14C]ornithine and unlabeled L-ornithine to the desired final concentration.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture, which releases the 14CO2.
-
Allow the 14CO2 to be trapped on the filter paper disc for an additional period (e.g., 60 minutes).
-
Transfer the filter paper disc to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as pmol of 14CO2 released per milligram of protein per hour.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the analysis of intracellular polyamines following derivatization.[15][16][17][18]
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA), e.g., 0.2 M
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile, sodium acetate (B1210297) buffer)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples in cold PCA.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the internal standard and the derivatization reagent in a suitable buffer (e.g., borate (B1201080) buffer for OPA).
-
Incubate to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized polyamines on a C18 column using a suitable gradient elution program with the mobile phase.
-
Detect the derivatives using a fluorescence detector (for OPA derivatives, excitation ~340 nm, emission ~450 nm) or a UV detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Cell Proliferation Assay
A variety of methods can be used to assess the cytostatic effect of eflornithine. The MTT assay is a common colorimetric method.
Materials:
-
Cells to be tested
-
96-well cell culture plates
-
Complete cell culture medium
-
Eflornithine hydrochloride hydrate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of eflornithine and a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: Eflornithine inhibits ODC, blocking polyamine synthesis and cell proliferation.
Experimental Workflow: ODC Activity Assay
Caption: Workflow for determining ODC activity using a radiolabel-based assay.
Experimental Workflow: HPLC Analysis of Polyamines
Caption: Workflow for the quantification of intracellular polyamines by HPLC.
Conclusion
This compound's mechanism of action as a specific and irreversible inhibitor of ornithine decarboxylase is well-established. This targeted approach, leading to the depletion of essential polyamines and subsequent cytostatic effects, underpins its therapeutic efficacy in diverse clinical applications, from infectious diseases to oncology and dermatology. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential and applications of this important molecule. A thorough understanding of its mechanism is crucial for optimizing its clinical use, exploring new therapeutic avenues, and developing next-generation ODC inhibitors.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 4. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 5. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 6. Eflornithine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decreased protein-synthetic activity is an early consequence of spermidine depletion in rat hepatoma tissue-culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. scirp.org [scirp.org]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Hydrochloride Hydrate: An In-depth Technical Guide to Ornithine Decarboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129) hydrochloride hydrate (B1144303), a specific, irreversible inhibitor of ornithine decarboxylase (ODC), has carved a unique niche in therapeutics, transitioning from a potential anticancer agent to a crucial treatment for late-stage African trypanosomiasis and a widely used topical therapy for facial hirsutism. More recently, its role in oncology has been revisited with its approval for reducing the risk of relapse in high-risk neuroblastoma. This technical guide provides a comprehensive overview of the core mechanism of eflornithine, focusing on its interaction with ODC, the downstream effects on polyamine biosynthesis, and its clinical applications. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a valuable resource for the scientific community.
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analogue of ornithine.[1] Its hydrated hydrochloride salt form is utilized in pharmaceutical preparations. The primary pharmacological action of eflornithine is the irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes.[1][2] Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules crucial for cell proliferation, differentiation, and macromolecular synthesis.[1] Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, including parasitic infections and cancer.[1]
Initially developed for oncology, eflornithine showed limited success as a standalone cytotoxic agent in early clinical trials.[1] However, its profound effect on rapidly proliferating cells led to its successful application against Trypanosoma brucei gambiense, the causative agent of West African sleeping sickness.[1] Further research elucidated its inhibitory effect on hair follicle cell proliferation, leading to its approval as a topical treatment for facial hirsutism in women.[2] In a significant development, eflornithine has been approved as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma patients, marking a pivotal return to its oncological roots.[3][4]
Chemical and Physical Properties
Eflornithine hydrochloride hydrate is a white to off-white solid.[5] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₅ClF₂N₂O₃ | [6] |
| Molecular Weight | 236.64 g/mol | [6] |
| CAS Number | 96020-91-6 | [5] |
| Melting Point | >210°C (decomposes) | [5][7] |
| Solubility | Soluble in water (up to 25 mg/mL) | [5][7] |
| Stability | Stable for 2 years from date of purchase as supplied. Solutions in distilled water may be stored at -20°C for up to 3 months. | [5][7] |
Mechanism of Action: Ornithine Decarboxylase Inhibition
Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase.[1] It enters the active site of ODC, which normally binds ornithine. The catalytic mechanism of ODC involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. Eflornithine, being an ornithine analogue, is processed by the enzyme. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site of the enzyme.[1] This irreversible binding permanently inactivates the enzyme, thereby halting the conversion of ornithine to putrescine.[1]
The depletion of putrescine and subsequently spermidine and spermine has profound effects on cellular function. These polyamines are critical for the stabilization of DNA and RNA, regulation of protein synthesis, and modulation of ion channels. Their absence leads to a cytostatic effect, inhibiting cell growth and proliferation.[1]
Quantitative Data
In Vitro Efficacy
The inhibitory potential of eflornithine against ornithine decarboxylase has been quantified through various in vitro assays.
| Parameter | Value | Cell/Enzyme Source | Reference(s) |
| IC₅₀ | ~7.5 µM (for D-DFMO) | Human ODC | [8] |
| Kᵢ | 36 µM (for D/L-DFMO) | Human ODC | [8] |
| Kᵢₙₐ꜀ₜ | 0.15 ± 0.03 min⁻¹ (for D/L-DFMO) | Human ODC | [8] |
Clinical Efficacy
The clinical utility of eflornithine is well-documented across its various indications.
Facial Hirsutism (Topical Eflornithine 13.9% Cream)
| Endpoint | Result | Clinical Trial Details | Reference(s) |
| Physician's Global Assessment | 32% of patients considered a success. 58% showed some improvement compared to 34% in the placebo group after 24 weeks. | Randomized, double-blind clinical study. | [9][10] |
| Patient-Reported Outcomes | Significant reduction in "bother" on all six items of the ESTEEM scale, with effect sizes ranging from 0.46 to 1.62. | Two randomized clinical trials. | [11] |
| Hair Reduction (with laser therapy) | 17% additive effect on hair reduction compared to no additional treatment. | Randomized controlled trial. | [12] |
African Trypanosomiasis (Sleeping Sickness) - Second Stage T. b. gambiense
| Treatment Regimen | Cure Rate | Clinical Trial Details | Reference(s) |
| Eflornithine monotherapy | 94.1% | Randomized clinical trial in Congo. | [13] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | Randomized clinical trial in Congo. | [13] |
| Eflornithine monotherapy | 88.9% | Multicentre, randomised, non-inferiority trial in Uganda. | [14] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 90.9% | Multicentre, randomised, non-inferiority trial in Uganda. | [14] |
High-Risk Neuroblastoma (Maintenance Therapy)
| Endpoint | Hazard Ratio (HR) [95% CI] | Clinical Trial Details | Reference(s) |
| Event-Free Survival (EFS) | 0.48 [0.27, 0.85] | Externally controlled trial (Study 3b vs. ANBL0032). | [3][4] |
| Overall Survival (OS) | 0.32 [0.15, 0.70] | Externally controlled trial (Study 3b vs. ANBL0032). | [3][4] |
Experimental Protocols
In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds like eflornithine on ODC activity, often by measuring the release of ¹⁴CO₂ from a radiolabeled substrate.
Principle:
The enzymatic activity of ODC is measured by quantifying the amount of ¹⁴CO₂ released from L-[1-¹⁴C]-ornithine. The ¹⁴CO₂ is trapped and measured by liquid scintillation counting. The inhibitory effect of eflornithine is determined by comparing the ODC activity in the presence and absence of the inhibitor.[15]
Materials:
-
Purified ODC enzyme or cell/tissue lysate containing ODC
-
L-[1-¹⁴C]-ornithine
-
This compound
-
Assay buffer (e.g., Tris-HCl with EDTA and DTT)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Reaction termination solution (e.g., citric or sulfuric acid)
-
¹⁴CO₂ trapping agent (e.g., hyamine hydroxide-impregnated filter paper)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of the ODC enzyme in assay buffer.
-
Inhibitor Preparation: Prepare a series of concentrations of eflornithine in the assay buffer.
-
Reaction Setup: In a sealed reaction vial, combine the ODC enzyme preparation, PLP, and the eflornithine solution (or vehicle control).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add L-[1-¹⁴C]-ornithine to start the reaction. Suspend a filter paper impregnated with the trapping agent above the reaction mixture.
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the reaction by injecting the termination solution into the reaction mixture. This lowers the pH and releases the dissolved ¹⁴CO₂.
-
Trapping: Allow the vials to sit for an additional period (e.g., 1 hour) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Measurement: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ODC inhibition for each eflornithine concentration and determine the IC₅₀ value.
Cell Proliferation Assay
This protocol outlines a general method to assess the cytostatic effect of eflornithine on a cell line of interest.
Principle:
The effect of eflornithine on cell proliferation is determined by seeding a known number of cells and treating them with various concentrations of the drug. After a specific incubation period, the number of viable cells is quantified using a dye that fluoresces upon binding to DNA. The reduction in cell number in treated wells compared to control wells indicates the anti-proliferative effect.[16]
Materials:
-
Mammalian cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell lysis buffer
-
DNA-binding fluorescent dye (e.g., CyQUANT® dye)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of eflornithine in complete cell culture medium and add them to the respective wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis: Remove the culture medium and lyse the cells by adding cell lysis buffer containing the DNA-binding dye to each well.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to ensure complete cell lysis and DNA staining.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Construct a dose-response curve by plotting the fluorescence intensity (proportional to cell number) against the eflornithine concentration. Calculate the concentration of eflornithine that inhibits cell proliferation by 50% (IC₅₀).
Therapeutic Applications and Logical Relationships
The singular mechanism of eflornithine—the inhibition of ODC—gives rise to its diverse therapeutic applications. The logical flow from the core mechanism to the clinical outcomes is depicted below.
References
- 1. Eflornithine - Wikipedia [en.wikipedia.org]
- 2. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 4. Eflornithine Approved for Reduction of Risk of Relapse in High-Risk Neuroblastoma - Oncology Data Advisor [oncdata.com]
- 5. This compound | 96020-91-6 [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound CAS#: 96020-91-6 [m.chemicalbook.com]
- 8. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eflornithine Efficacy: What Studies Show Over Time - Oana - Posts [oanahealth.com]
- 11. The effect of eflornithine 13.9% cream on the bother and discomfort due to hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard eflornithine monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. agilent.com [agilent.com]
Eflornithine Hydrochloride Hydrate and the Polyamine Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines—such as putrescine, spermidine (B129725), and spermine (B22157)—are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. The synthesis of these molecules is tightly regulated, with ornithine decarboxylase (ODC) acting as the first and rate-limiting enzyme in the pathway. Dysregulation of polyamine synthesis is frequently observed in hyperproliferative diseases, including cancer and infections by protozoan parasites. Eflornithine (B1671129) hydrochloride hydrate, an irreversible inhibitor of ODC, has been developed to target this pathway. This technical guide provides an in-depth overview of the polyamine synthesis pathway, the mechanism of action of eflornithine, quantitative data on its efficacy, detailed experimental protocols for its study, and its interaction with key signaling pathways.
The Polyamine Synthesis Pathway
The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[1] Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively.[2] These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor.[3] The polyamine pathway is intricately linked with other metabolic pathways, including the urea (B33335) cycle, which produces the precursor ornithine from arginine.[2][4]
The activity of ODC is highly regulated within the cell.[5] The c-MYC oncogene is a key transcriptional activator of ODC, linking polyamine synthesis directly to cell proliferation and tumorigenesis.[6][7] Elevated levels of polyamines are a hallmark of rapidly dividing cells, where they play critical roles in stabilizing DNA and RNA, regulating gene expression, and participating in post-translational modifications.[1][2]
Eflornithine Hydrochloride Hydrate: Mechanism of Action
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analog of ornithine that acts as a mechanism-based, irreversible inhibitor of ODC.[8] It is accepted by ODC as a substrate and undergoes the initial steps of the catalytic reaction.[8] However, the presence of the difluoromethyl group leads to the formation of a reactive intermediate that covalently binds to a nucleophilic residue in the active site of the enzyme, thereby permanently inactivating it.[8] This "suicide inhibition" leads to a depletion of intracellular polyamines, which in turn inhibits cell proliferation.[5]
Quantitative Data
The efficacy of eflornithine as an ODC inhibitor has been quantified in various studies. The following tables summarize key kinetic parameters and the effects on cellular polyamine levels.
Table 1: Kinetic Constants for Eflornithine Inhibition of Human Ornithine Decarboxylase
| Enantiomer | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |
| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |
| Data from Qu et al., 2003[9][10] |
Table 2: Effect of Eflornithine on Intracellular Polyamine Concentrations
| Cell Line | Treatment | Putrescine Levels | Spermidine Levels |
| Ehrlich Ascites Carcinoma | Eflornithine (2 days) | Depleted | <10% of control |
| Data from Alhonen-Hongisto et al., 1980[5][11] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)
This assay measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.[12][13]
Materials:
-
Cell or tissue extract
-
Assay buffer (e.g., sodium/potassium phosphate (B84403) buffer with EDTA and pyridoxal (B1214274) phosphate)
-
L-[1-14C]ornithine
-
Scintillation vials with a center well
-
Filter paper discs
-
Hyamine hydroxide (B78521) or sodium hydroxide
-
Stopping solution (e.g., sulfuric or citric acid)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a scintillation vial by combining the assay buffer and cell/tissue extract.
-
Place a filter paper disc impregnated with hyamine hydroxide or sodium hydroxide in the center well of the vial to trap the 14CO2.
-
Initiate the reaction by adding L-[1-14C]ornithine to the reaction mixture.
-
Seal the vial and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting the stopping solution into the reaction mixture, avoiding contact with the center well.
-
Continue incubation for an additional period (e.g., 30 minutes) to ensure complete trapping of the released 14CO2.
-
Remove the filter paper disc from the center well and place it in a new scintillation vial containing a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as nmol of CO2 released per minute per mg of protein.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of putrescine, spermidine, and spermine after derivatization.[14][15][16]
Materials:
-
Cell or tissue homogenate
-
Perchloric acid (PCA) for extraction
-
Derivatizing agent (e.g., benzoyl chloride or dansyl chloride)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride (NaCl) solution
-
Chloroform or diethyl ether for extraction
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Extraction: Homogenize cell or tissue samples in cold perchloric acid. Centrifuge to pellet the precipitate and collect the supernatant containing the polyamines.
-
Derivatization: To the supernatant, add NaOH and the derivatizing agent (e.g., benzoyl chloride). Incubate to allow the reaction to complete.
-
Extraction of Derivatized Polyamines: Stop the reaction with saturated NaCl and extract the derivatized polyamines into an organic solvent like chloroform.
-
Sample Preparation: Evaporate the organic solvent to dryness and redissolve the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the derivatized polyamines on a C18 column using a gradient of an organic solvent (e.g., methanol or acetonitrile) in water.
-
Detection: Detect the separated polyamines using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of derivatized polyamine standards to quantify the amounts in the samples.
Interplay with Key Signaling Pathways
The depletion of polyamines by eflornithine has significant downstream effects on other crucial cellular signaling pathways.
The c-MYC-Polyamine Axis
As previously mentioned, c-MYC is a potent transcriptional activator of ODC.[6][7] This creates a feed-forward loop in cancer cells where high levels of c-MYC drive polyamine synthesis, which in turn supports the rapid proliferation characteristic of MYC-driven tumors.[17] Eflornithine's inhibition of ODC can disrupt this oncogenic cycle.
The Hypusination Pathway and eIF5A
Spermidine, a key polyamine, is the sole substrate for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) to form the unique amino acid hypusine.[18][19] This modification, carried out by the enzymes deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), is essential for the activity of eIF5A in promoting the translation of a subset of mRNAs, often those with polyproline tracts.[18][20] By depleting spermidine, eflornithine can inhibit the hypusination of eIF5A, leading to a reduction in the translation of proteins critical for cell proliferation and survival.[21][22]
Drug Development Considerations for Irreversible Inhibitors
The development of irreversible inhibitors like eflornithine requires a different approach compared to reversible inhibitors.[23][24]
-
Structure-Kinetic Relationships (SKR): Instead of traditional structure-activity relationships (SAR), SKR is employed to optimize both the binding affinity (KI) and the rate of covalent bond formation (kinact).[23]
-
Time-Dependent Inhibition: Assays must be designed to account for the time-dependent nature of the inhibition.
-
Selectivity: Achieving selectivity is crucial to minimize off-target effects, which can be more severe with irreversible binding.[25]
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: PK/PD models for irreversible inhibitors need to incorporate the rate of enzyme turnover to accurately predict the duration of the pharmacological effect.[25]
Conclusion
This compound's targeted, irreversible inhibition of ornithine decarboxylase provides a powerful tool for modulating the polyamine synthesis pathway. This mechanism has proven effective in treating conditions characterized by excessive cell proliferation. A thorough understanding of the polyamine pathway, the quantitative aspects of eflornithine's action, and its effects on interconnected signaling pathways is essential for researchers and drug developers working in this area. The detailed experimental protocols provided herein offer a practical guide for the continued investigation of eflornithine and the development of novel therapies targeting polyamine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. scirp.org [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
Eflornithine Hydrochloride Hydrate: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129) hydrochloride hydrate (B1144303), an irreversible inhibitor of ornithine decarboxylase (ODC), represents a remarkable journey of drug discovery and repurposing. Initially synthesized in the late 1970s by the Merrell Dow Research Institute as a potential anti-cancer agent, its trajectory shifted dramatically upon the discovery of its potent activity against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness, and its efficacy in reducing unwanted facial hair (hirsutism).[1][2] This technical guide provides an in-depth exploration of the discovery, history, and multifaceted development of eflornithine, detailing its mechanism of action, key experimental protocols, and significant clinical findings.
Introduction: A Serendipitous Discovery
The story of eflornithine is a compelling example of serendipity in pharmaceutical research. Developed in the 1970s, its initial purpose was to combat cancer by inhibiting polyamine biosynthesis, a pathway crucial for cell proliferation.[3] While it showed limited efficacy as a chemotherapeutic agent, its profound impact on other cellular processes did not go unnoticed.[1] Subsequent research unveiled its significant trypanocidal activity, leading to its approval for the treatment of African trypanosomiasis.[1][3] Later, its effect on hair follicle cell proliferation led to its development as a topical treatment for hirsutism.[2] More recently, its foundational mechanism of inhibiting cell growth has led to its investigation and approval as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.[4][5][6]
Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase
Eflornithine functions as a mechanism-based, irreversible inhibitor, often termed a "suicide inhibitor," of the enzyme ornithine decarboxylase (ODC).[7] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[3] These polycations are essential for cellular growth and differentiation.[3]
The inhibitory process begins with eflornithine, an analog of the natural substrate ornithine, binding to the active site of ODC.[7] The enzyme then catalyzes the decarboxylation of eflornithine. This enzymatic reaction, however, leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue within the enzyme's active site, permanently inactivating it.[1]
Physicochemical Properties
Eflornithine hydrochloride hydrate is a white to off-white crystalline powder.[8] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl·H₂O | [9] |
| Molecular Weight | 236.65 g/mol | [9] |
| Melting Point | 246 ± 0.5 °C | [10] |
| Solubility | Soluble in water (up to 25 mg/mL) | [11] |
| pKa | 10.2 | [9] |
| Log P | -2.1 | [10] |
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves the optical resolution of 2,5-diamino-2-(difluoromethyl)pentanoic acid.[12] The process can be summarized as follows:
A detailed, step-by-step protocol is outlined below, based on established synthetic methods:
-
Cyclization: The starting material, 2,5-diamino-2-(difluoromethyl)pentanoic acid, is cyclized using sodium methoxide in methanol (B129727) to yield the racemic piperidone.[12]
-
Optical Resolution: The racemic piperidone undergoes optical resolution with (-)-binaphthylphosphoric acid. This step separates the racemic mixture into its respective (+) and (-) enantiomers through crystallization.[12]
-
Acidification and Hydrolysis: The separated piperidone enantiomers are then acidified with hydrochloric acid. Finally, the target enantiomers of eflornithine are obtained by treating the acidified piperidones with refluxing 6N HCl.[12]
-
Purification: The crude product is then purified by crystallization from a water-ethanol mixture to yield eflornithine hydrochloride monohydrate.[13]
Ornithine Decarboxylase (ODC) Activity Assay
The activity of ODC and its inhibition by eflornithine is commonly measured using a radiolabeling assay that quantifies the release of ¹⁴CO₂ from [¹⁴C]carboxyl-labeled L-ornithine.[14]
Protocol:
-
Reaction Mixture Preparation: The enzyme sample is incubated in a medium containing EDTA, sodium/potassium phosphate (B84403) buffer, and pyridoxal (B1214274) phosphate.[14]
-
Substrate Addition: [1-¹⁴C]-L-ornithine is added to the reaction mixture in a sealed vial. The vial cap contains a paper disc impregnated with hyamine hydroxide (B78521) or sodium hydroxide to capture the released ¹⁴CO₂.[14]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of sulfuric or citric acid.[14]
-
CO₂ Trapping: The mixture is incubated for an additional period to ensure complete absorption of the released ¹⁴CO₂ onto the paper disc.[14]
-
Scintillation Counting: The paper disc is transferred to a scintillation vial containing a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[14] The specific activity of ODC is then calculated and expressed as nmol of CO₂ released per minute per milligram of protein.
In Vivo Efficacy Testing in a Mouse Model of African Trypanosomiasis
The efficacy of eflornithine against Trypanosoma brucei can be evaluated in a murine model of infection.
Protocol:
-
Infection: Mice are inoculated intraperitoneally with a suspension of T. brucei bloodstream forms.[15]
-
Treatment Initiation: Treatment with eflornithine commences at a predetermined time post-infection, typically when parasitemia is detectable in the blood.[15]
-
Drug Administration: Eflornithine is administered via a specified route (e.g., intraperitoneally or in drinking water) at various dosages.[15]
-
Monitoring: Parasitemia is monitored regularly by microscopic examination of tail blood smears. Animal survival and clinical signs of disease are also recorded.
-
Endpoint: The primary endpoints are typically the clearance of parasites from the blood and the overall survival of the treated mice compared to an untreated control group.[15]
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Value | Organism/Enzyme | Reference |
| IC₅₀ | 7.5 µM (D-DFMO) | Human ODC | |
| IC₅₀ | ~1.5 mM (D-ornithine) | Human ODC | |
| Kᵢₙₐ꜀ₜ | 0.25 ± 0.03 min⁻¹ (D-DFMO) | Human ODC | |
| Kᵢₙₐ꜀ₜ | 0.15 ± 0.03 min⁻¹ (L-DFMO) | Human ODC | |
| Kᵢₙₐ꜀ₜ | 0.15 ± 0.03 min⁻¹ (D/L-DFMO) | Human ODC |
Pharmacokinetic Parameters in Humans
| Parameter | Route | Value | Reference |
| Terminal Half-life (t½) | Intravenous | 199 ± 6 min | [16] |
| Total Body Clearance (ClT) | Intravenous | 1.20 ± 0.06 mL/min/kg | [16] |
| Renal Clearance | Intravenous | 0.99 ± 0.03 mL/min/kg | [16] |
| Apparent Volume of Distribution (Vd) | Intravenous | 0.337 ± 0.031 L/kg | [16] |
| Bioavailability | Oral (10 mg/kg) | 54-58% | [16] |
| Peak Plasma Concentration (Cmax) | Topical (single 0.5g dose) | 4.96 ng/mL | [6] |
| Peak Plasma Concentration (Cmax) | Topical (after 7 days) | 10.44 ng/mL | [6] |
| Terminal Half-life (t½) | Topical | 8-11 hours | [6] |
| Steady-state Trough Concentration | Topical (twice daily) | 4.61-5.50 ng/mL | [6] |
Clinical Trial Data
Table 1: Efficacy of Eflornithine in African Trypanosomiasis (Second Stage T. b. gambiense)
| Treatment Regimen | Number of Patients | Cure Rate | Study Reference |
| Eflornithine monotherapy | 51 | 94.1% | [17] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 52 | 96.2% | [17] |
| NECT | 629 | 94.1% (at 24 months) | [18] |
Table 2: Efficacy of Topical Eflornithine for Facial Hirsutism in Women
| Study Duration | Outcome Measure | Eflornithine | Placebo/Control | p-value | Study Reference |
| 24 weeks | Physician-rated "success" | 32% | 8% | <0.05 | [19] |
| 24 weeks | At least some improvement | 58% | 34% | - | [19] |
| 4 months | Decrease in hair density | -11.4 to -16.5 hairs/cm² | N/A | <0.05 | [20] |
| 6 months (adjunct to IPL) | Reduction in hair regrowth | 17% | - | 0.048 | [21][22] |
Table 3: Efficacy of Eflornithine in High-Risk Neuroblastoma (Maintenance Therapy)
| Study | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Study Reference |
| Study 3b vs. ANBL0032 (Externally Controlled) | Event-Free Survival (EFS) | 0.48 | 0.27 - 0.85 | [4][5][6] |
| Study 3b vs. ANBL0032 (Externally Controlled) | Overall Survival (OS) | 0.32 | 0.15 - 0.70 | [4][5][6] |
| Propensity Score-Matched Cohorts | Event-Free Survival (EFS) | 0.50 | 0.29 - 0.84 | [23] |
| Propensity Score-Matched Cohorts | Overall Survival (OS) | 0.38 | 0.19 - 0.76 | [23] |
Conclusion
This compound stands as a testament to the intricate and often unpredictable path of drug development. Its journey from a failed cancer therapeutic to a life-saving treatment for a neglected tropical disease and a widely used dermatological product, and now a promising therapy for a pediatric cancer, underscores the importance of continued research and a deep understanding of fundamental biological pathways. The detailed technical information presented in this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to support further investigation and innovation in the applications of this remarkable molecule.
References
- 1. Facebook [cancer.gov]
- 2. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Eflornithine Approved for Reduction of Risk of Relapse in High-Risk Neuroblastoma - Oncology Data Advisor [oncdata.com]
- 7. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 8. plantarchives.org [plantarchives.org]
- 9. plantarchives.org [plantarchives.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. One Synthetic Approach of this compound - Chempedia - LookChem [lookchem.com]
- 13. US6998502B1 - Convenient process of manufacture for difluoromethylornithine and related compounds - Google Patents [patents.google.com]
- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 15. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A 4-month, open-label study evaluating the efficacy of eflornithine 11.5% cream in the treatment of unwanted facial hair in women using TrichoScan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 22. Adjuvant eflornithine to maintain IPL-induced hair reduction in women with facial hirsutism: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score-Matched Survival Outcome Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine Hydrochloride Hydrate: A Technical Guide on its Role in Cell Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129) hydrochloride hydrate (B1144303), an irreversible inhibitor of ornithine decarboxylase (ODC), plays a pivotal role in the regulation of cell proliferation and differentiation. By depleting intracellular polyamines, eflornithine triggers a cascade of events that culminate in cell cycle arrest and, in certain contexts, the induction of a more differentiated phenotype. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of eflornithine, with a focus on its impact on key signaling pathways, and furnishes detailed experimental protocols for its study. Quantitative data on its efficacy in various cell lines and clinical settings are presented for comparative analysis.
Introduction
Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including DNA stabilization, gene transcription and translation, and cell signaling.[1][2] Their levels are tightly regulated, and dysregulation is frequently associated with pathological conditions, notably cancer, where elevated polyamine concentrations are linked to uncontrolled cell growth.[3] Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, catalyzing the conversion of ornithine to putrescine.[3] Eflornithine hydrochloride hydrate (often referred to as DFMO or α-difluoromethylornithine) is a specific, irreversible inhibitor of ODC, functioning as a "suicide inhibitor" by covalently binding to the enzyme's active site.[4][5][6] This inhibition leads to the depletion of intracellular polyamines, thereby exerting profound effects on cell proliferation and differentiation.[7][8]
Mechanism of Action: Inhibition of Polyamine Biosynthesis
The primary mechanism of action of eflornithine is the irreversible inhibition of ornithine decarboxylase.[7] This enzymatic blockade curtails the production of putrescine and, consequently, the downstream polyamines, spermidine and spermine.[7] The depletion of these essential polycations disrupts numerous cellular functions that are critical for cell growth and division.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential patterns of nestin and glial fibrillary acidic protein expression in mouse hippocampus during postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of alpha-difluoromethylornithine on markers of proliferation, invasion, and apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Models of Eflornithine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129) hydrochloride hydrate (B1144303), also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various cancers.[4][5][6] Eflornithine's mechanism of action involves the depletion of intracellular polyamines, leading to cytostatic effects and the suppression of tumor growth.[1][7] In vivo animal models have been instrumental in elucidating the anti-cancer efficacy of eflornithine and providing the preclinical rationale for its clinical development, particularly in neuroblastoma, colon cancer, and pancreatic cancer.[8][9][10]
These application notes provide a detailed overview of the use of eflornithine hydrochloride hydrate in various in vivo animal models, including summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine.[11] This blockade of the first step in polyamine synthesis leads to the depletion of downstream polyamines such as spermidine (B129725) and spermine. In the context of MYCN-amplified neuroblastoma, the reduction in polyamine levels restores the balance of the LIN28/Let-7 axis, which is crucial for regulating cell growth and differentiation.[1][5] The subsequent decrease in the expression of oncogenic drivers like MYCN and LIN28B contributes to the suppression of tumorigenesis.[5]
Caption: Eflornithine's mechanism of action.
Quantitative Data from In Vivo Animal Models
The efficacy of eflornithine has been demonstrated across various preclinical cancer models. The following tables summarize key quantitative findings.
Table 1: Efficacy of Eflornithine in a Neuroblastoma Mouse Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| TH-MYCN Transgenic Mice | 1% DFMO in drinking water from birth | Increased tumor-free survival and prevented tumor formation in ~84% of treated mice. | [12] |
| Xenograft Model (MYCN-amplified NB cells) | 2% DFMO in drinking water beginning on day of injection | Prevented/delayed tumor formation and improved event-free survival. | [12] |
Table 2: Efficacy of Eflornithine in a Colon Cancer Mouse Model
| Animal Model | Carcinogen | Treatment Regimen | Tumor Incidence | Reference |
| Male CD1 Mice | Dimethylhydrazine (30 mg/kg/week x 6 weeks, s.c.) | Control (no DFMO) | 52% | [9][13] |
| 1% DFMO in drinking water following carcinogen treatment | 24% | [9][13] | ||
| 1% DFMO in drinking water continuously | 20% | [9][13] |
Table 3: Efficacy of Eflornithine in a Pancreatic Cancer Mouse Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Kras(G12D/+) Mice | 0.1% and 0.2% DFMO in the diet | Significant inhibition of pancreatic ductal adenocarcinoma (PDAC) incidence. | [10] |
| Significant suppression of PanIN 3 lesions (carcinoma in situ). | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are representative protocols for key experiments involving eflornithine.
Protocol 1: Orthotopic Neuroblastoma Xenograft Model
Objective: To evaluate the efficacy of eflornithine in an orthotopic neuroblastoma mouse model.
Materials:
-
6-8 week old female athymic nude mice
-
MYCN-amplified neuroblastoma cell line (e.g., SK-N-BE(2))
-
Matrigel
-
This compound
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Calipers
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left flank to expose the adrenal gland.
-
Gently inject 100 µL of the cell suspension into the adrenal gland.
-
Suture the incision.
-
Monitor the animal for recovery.
-
-
Treatment Administration:
-
Once tumors are palpable or reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare eflornithine solution (e.g., 1% w/v in drinking water). Ensure fresh solution is provided regularly.
-
The control group receives regular drinking water.
-
-
Tumor Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Chemically-Induced Colon Cancer Model
Objective: To assess the chemopreventive effect of eflornithine in a dimethylhydrazine (DMH)-induced colon cancer model.
Materials:
-
Male CD1 mice or Sprague-Dawley rats
-
1,2-dimethylhydrazine (DMH)
-
This compound
-
Sterile saline
-
Animal diet
Procedure:
-
Carcinogen Induction:
-
Treatment Groups:
-
Divide animals into groups:
-
Group A: Control (DMH only)
-
Group B: DMH followed by eflornithine treatment.
-
Group C: DMH and eflornithine administered concurrently.
-
Group D: Continuous eflornithine treatment before, during, and after DMH.
-
-
-
Eflornithine Administration:
-
Prepare a 1% (w/v) solution of eflornithine in the drinking water.
-
-
Monitoring and Endpoint:
-
Monitor animals for clinical signs of toxicity and body weight changes.
-
At the end of the study (e.g., 20-30 weeks), euthanize the animals.
-
Perform a thorough necropsy, with a focus on the colon and anus.
-
Count and measure all visible tumors.
-
-
Histological Analysis:
-
Fix the entire colon in 10% neutral buffered formalin.
-
Process tissues for paraffin (B1166041) embedding.
-
Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of adenomas and adenocarcinomas.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an in vivo efficacy study of eflornithine.
Caption: In vivo efficacy study workflow.
Conclusion
In vivo animal models are indispensable tools for evaluating the therapeutic potential of this compound. The data generated from neuroblastoma, colon cancer, and pancreatic cancer models have provided strong evidence for its anti-tumor activity and have guided its clinical development. The standardized protocols and a clear understanding of its mechanism of action are essential for researchers aiming to further investigate the applications of this promising anti-cancer agent.
References
- 1. Enantioselective and Nonlinear Intestinal Absorption of Eflornithine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Reduced growth rate of dimethylhydrazine-induced colon tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oral administration of synthesized delta-amides of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anzchog.org [anzchog.org]
- 9. Chemoprevention of mouse colon tumors with difluoromethylornithine during and after carcinogen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eflornithine Hydrochloride Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129) hydrochloride hydrate (B1144303), also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3][4] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine (B22157).[1][3][4][5] Polyamines are essential for cell proliferation, differentiation, and macromolecular synthesis.[6][7] By inhibiting ODC, eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells.[2][8] This mechanism of action has made eflornithine a valuable tool in cancer research and a therapeutic agent for conditions characterized by excessive cell proliferation, such as African trypanosomiasis ("sleeping sickness") and hirsutism.[1][3][4][7]
These application notes provide detailed protocols for the use of eflornithine hydrochloride hydrate in cell culture, including methods for assessing its effects on cell proliferation, ornithine decarboxylase activity, and intracellular polyamine levels.
Product Information
| Characteristic | Value |
| CAS Number | 96020-91-6 |
| Molecular Formula | C₆H₁₂F₂N₂O₂ · HCl · H₂O |
| Molecular Weight | 236.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water. |
| Storage | Store powder at 2-8°C. |
Data Presentation
This compound Efficacy In Vitro
The half-maximal inhibitory concentration (IC₅₀) of eflornithine varies depending on the cell line and the duration of exposure. The cytostatic nature of eflornithine means that longer incubation times often result in lower IC₅₀ values.
| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Reference(s) |
| J774.1 | Mouse Macrophage | 48 hours | 22.9 | [8] |
| T. b. gambiense STIB930 | Trypanosome | 72 hours | 6.4 | [9] |
| T. b. gambiense K03048 | Trypanosome | 72 hours | 17 | [9] |
| T. b. gambiense 130R | Trypanosome | 72 hours | 14 | [9] |
| SK-N-BE(2) | Human Neuroblastoma | 168 hours (7 days) | ~100 | [10] |
| CHLA-90 | Human Neuroblastoma | 168 hours (7 days) | ~100 | [10] |
| BE(2)-C | Human Neuroblastoma | 72 hours | Not explicitly stated, but used in combination studies | [3] |
| SMS-KCNR | Human Neuroblastoma | 72 hours | Not explicitly stated, but used in combination studies | [3] |
| HFF-1 | Human Dermal Fibroblast | 24 hours | > 2113 (500 µg/mL) | [6][11] |
Note: The high IC₅₀ value in HFF-1 cells suggests low cytotoxicity in non-cancerous cells over a short exposure period.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials
Protocol:
-
Under sterile conditions in a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile distilled water or PBS to a convenient stock concentration (e.g., 100 mM).
-
Calculation Example: To make a 100 mM stock solution, dissolve 23.665 mg of this compound in 1 mL of sterile water.
-
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent and suspension cells. Optimization of cell seeding density, eflornithine concentration, and incubation time is recommended for each cell line.
For Adherent Cells:
-
Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Allow cells to attach and resume growth overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, prepare fresh culture medium containing the desired concentrations of eflornithine from the stock solution. A typical starting range is 0.1 mM to 5 mM.[2] Include a vehicle control (medium with the same volume of water or PBS used to dilute the drug).
-
Remove the old medium from the wells and replace it with the eflornithine-containing medium.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).
-
Proceed with downstream assays such as cell proliferation, ODC activity, or polyamine analysis.
For Suspension Cells:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well for a 96-well plate).
-
Prepare culture medium containing the desired concentrations of eflornithine. A typical starting range is 0.1 mM to 5 mM.[2] Include a vehicle control.
-
Add the eflornithine-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).
-
Proceed with downstream assays.
Cell Proliferation Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells treated with eflornithine in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period with eflornithine, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to completely dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate)
-
L-[1-¹⁴C]ornithine
-
2 M Citric acid
-
Scintillation vials containing a ¹⁴CO₂ trapping agent (e.g., a filter paper soaked in hyamine hydroxide)
-
Scintillation counter
Protocol:
-
Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in ice-cold lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a sealed reaction vial, add a defined amount of cell lysate (e.g., 100-200 µg of protein).
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 2 M citric acid into the reaction mixture.
-
Incubate for an additional 30-60 minutes at room temperature to allow for the complete trapping of the released ¹⁴CO₂.
-
Remove the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
ODC activity is expressed as pmol of ¹⁴CO₂ released per mg of protein per hour.
Quantification of Intracellular Polyamines by HPLC
This protocol outlines the analysis of putrescine, spermidine, and spermine by reverse-phase HPLC following pre-column derivatization.[9][12]
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL in water)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Protocol:
-
Sample Preparation:
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
-
Derivatization:
-
To 100 µL of the acid extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to remove excess dansyl chloride and vortex.
-
Incubate for 30 minutes at 60°C.
-
Extract the dansylated polyamines by adding 500 µL of toluene and vortexing for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the dansylated polyamines on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 510 nm.
-
Quantify the polyamines by comparing their peak areas to those of known standards.
-
Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of eflornithine.
Caption: General experimental workflow for studying the effects of eflornithine in cell culture.
Caption: Simplified signaling consequences of eflornithine-mediated ODC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. rsc.org [rsc.org]
- 6. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Eflornithine Hydrochloride Hydrate: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for eflornithine (B1671129) hydrochloride hydrate (B1144303). The information is compiled from publicly available data and is intended to guide researchers in handling, storing, and analyzing this active pharmaceutical ingredient (API).
Introduction
Eflornithine hydrochloride hydrate is an irreversible inhibitor of the enzyme ornithine decarboxylase, which is crucial for polyamine biosynthesis. It is used in the treatment of African trypanosomiasis and hirsutism. Understanding the stability profile of this compound is critical for ensuring its efficacy, safety, and the development of stable pharmaceutical formulations. These notes detail its stability under various stress conditions, recommended storage, and protocols for stability testing.
Stability Profile and Storage Conditions
This compound is a white to off-white crystalline powder.[1] While generally stable under recommended storage conditions, it exhibits sensitivity to certain environmental factors.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets.
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid (as supplied) | Sealed container, away from moisture | 4°C (Refrigerated)[2][3] | Up to 2 years[4][[“]] | Keep container tightly closed in a dry, well-ventilated place.[3] |
| Aqueous Solution | Distilled Water | -20°C[4][[“]] | Up to 3 months[4][[“]] | For long-term storage of solutions. |
| Solution in Solvent | Sealed, away from moisture | -80°C / -20°C | 6 months / 1 month[6] | Specific solvent not detailed, but indicates solution instability at higher temperatures. |
| Shipping | Ambient Temperature | Room Temperature | Short term (days to weeks)[7] | The compound is considered stable enough for ordinary shipping times.[7] |
Summary of Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This compound has been subjected to various stress conditions as per ICH guidelines.
Note on Quantitative Data: The following table summarizes the qualitative outcomes of forced degradation studies as reported in the literature. Specific quantitative data, such as the percentage of degradation under each condition, was not available in the cited public domain sources. The referenced study concluded that the drug possesses good heat stability but is slightly susceptible to oxidative and photolytic degradation.[1][2]
| Stress Condition | Description of Findings | Reference |
| Thermal (Heat) | Reported to have good heat stability. No significant degradation was observed when heated at 60±2°C for up to 4 hours. | [1][2] |
| Photolytic (Light) | Slightly prone to photo-degradation. Noteworthy degradation was observed after 4 hours of exposure to direct UV light at 60±2°C. | [1][2] |
| Oxidative | Slightly prone to oxidative degradation. | [1][2] |
| Acid Hydrolysis | No significant degradation reported under the tested conditions (0.1M HCl at 60±2°C for up to 4 hours). | [2] |
| Base Hydrolysis | No significant degradation reported under the tested conditions (0.1M NaOH at 60±2°C for up to 4 hours). | [2] |
Incompatible Materials and Conditions to Avoid
To prevent degradation and ensure safety, the following materials and conditions should be avoided when handling or storing this compound:
-
Strong oxidizing agents [3]
-
Strong acids/alkalis [8]
-
Strong reducing agents [8]
-
Heat: The compound is described as heat sensitive.[3]
-
Moisture: Store in a dry place.[2]
Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3]
Experimental Protocols
The following sections provide detailed methodologies for conducting stability studies on this compound, based on protocols described in the scientific literature.
Protocol for Forced Degradation Study
This protocol is adapted from the methodology described by Grewal et al. (2020) to assess the stability of this compound under various stress conditions.[2]
Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.
Materials:
-
This compound (EFH)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
1% v/v Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Volumetric flasks (10 mL)
-
Water bath or oven capable of maintaining 60±2°C
-
UV light source
-
A validated stability-indicating analytical method (e.g., HPLC, UV-Spectrophotometry)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of EFH in distilled water at a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. Transfer 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 1 mL of 0.1 M HCl. c. Keep the flask at 60±2°C for 4 hours. (Samples can be taken at intermediate time points, e.g., 1 and 2 hours). d. After the specified time, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH. e. Dilute to volume with distilled water.
-
Base Hydrolysis: a. Transfer 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 1 mL of 0.1 M NaOH. c. Keep the flask at 60±2°C for 4 hours. (Samples can be taken at intermediate time points). d. After the specified time, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M HCl. e. Dilute to volume with distilled water.
-
Oxidative Degradation: a. Transfer 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 1 mL of 1% v/v H₂O₂. c. Keep the flask at 60±2°C for 4 hours. (Samples can be taken at intermediate time points). d. After the specified time, cool the solution and dilute to volume with distilled water.
-
Thermal Degradation: a. Transfer 1 mL of the stock solution into a 10 mL amber volumetric flask to protect from light. b. Keep the flask in an oven at 60±2°C for 4 hours. (Samples can be taken at intermediate time points). c. After the specified time, cool the solution and dilute to volume with distilled water.
-
Photolytic Degradation: a. Place the EFH stock solution in a clear volumetric flask. b. Expose the flask to direct UV light for 4 hours. c. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.
-
Analysis: a. Analyze all stressed samples and an unstressed control sample using a validated stability-indicating analytical method. b. Determine the percentage of remaining EFH and detect any degradation products.
Protocol: Stability-Indicating HPLC Method
Several HPLC methods have been reported for the quantification of eflornithine hydrochloride. The following is a representative protocol for a stability-indicating reversed-phase (RP-HPLC) method. The specificity of such a method must be validated by demonstrating that degradation products do not interfere with the quantification of the parent compound.
Objective: To accurately quantify eflornithine hydrochloride in the presence of its degradation products and impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a UV detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Sufficient to allow for the elution of all degradation products (e.g., 10 minutes) |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of eflornithine hydrochloride in the mobile phase at known concentrations (e.g., 5-15 µg/mL) to establish a calibration curve.
-
Sample Preparation: a. For bulk drug substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a concentration within the calibration range. b. For forced degradation samples: Dilute the samples prepared in Protocol 3.1 with the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). c. Inject the sample solutions. d. Record the chromatograms and integrate the peak areas.
-
Data Analysis: a. From the calibration curve, determine the concentration of eflornithine hydrochloride in the samples. b. For forced degradation samples, calculate the percentage of drug remaining and the percentage of degradation. c. Evaluate the chromatograms for the presence of new peaks corresponding to degradation products. Ensure these peaks are well-resolved from the main eflornithine peak (resolution > 1.5).
Visualizations
The following diagrams illustrate the logical workflows for stability testing of this compound.
Caption: Workflow for Forced Degradation Study of Eflornithine HCl.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
References
- 1. Development and Validation of Newer High Performance Thin Layer Chromatographic Method for Quantification of Eflornithine Hydrochloride in Pharmaceutical Formulations [pubs.sciepub.com]
- 2. plantarchives.org [plantarchives.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. ajpsonline.com [ajpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Eflornithine Hydrochloride Hydrate: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129) hydrochloride hydrate (B1144303), also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation.[3] Elevated polyamine levels are frequently observed in cancer cells, making ODC a key target for anticancer drug development.[1] Eflornithine acts as a "suicide inhibitor," irreversibly binding to ODC and preventing the synthesis of polyamines.[4]
These application notes provide detailed protocols for the preparation and experimental use of eflornithine hydrochloride hydrate in both in vitro and in vivo research settings, with a focus on cancer biology.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for the accurate preparation of stock solutions and experimental media.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl·H₂O | [1] |
| Molecular Weight | 236.65 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >210°C (decomposes) | [2][5] |
| Solubility in Water | Up to 25 mg/mL | [2][5] |
| Solubility in Methanol | 25 mg/mL | [5] |
| Storage | Store at -20°C | [2] |
Data Presentation: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of eflornithine in various cancer cell lines. It is important to note that these values can vary based on the specific experimental conditions, such as incubation time and the assay used.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| J774.1 (infected with T. brucei) | N/A | 22.9 | 48 hours | [6] |
| HFF-1 (non-cancerous) | Human Dermal Fibroblast | >339 (500 µg/mL) | 24 hours | [7] |
Note: The provided search results offered limited specific IC50 values for cancer cell lines. The value for J774.1 cells is in the context of trypanosomal infection, and the HFF-1 data indicates low cytotoxicity to non-cancerous cells. Researchers should determine the IC50 for their specific cell line of interest empirically.
Experimental Protocols
In Vitro Protocol: Determination of IC50 in Cancer Cell Lines
This protocol outlines a standard method for determining the IC50 of this compound in a cancer cell line using a cell viability assay.
Materials:
-
This compound
-
Sterile, deionized water or appropriate cell culture medium for dissolution
-
Cancer cell line of interest (e.g., neuroblastoma, colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or PrestoBlue™)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of this compound (e.g., 100 mM) in sterile, deionized water or cell culture medium.[2]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store aliquots of the stock solution at -20°C. Solutions in distilled water can be stored at -20°C for up to 3 months.[2][5]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the eflornithine stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of eflornithine. Include a vehicle control (medium without the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the eflornithine concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
In Vivo Protocol: Efficacy in a Human Tumor Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
This compound
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells for xenograft
-
Matrigel® (optional)
-
Calipers for tumor measurement
-
Animal balance
-
Appropriate gavage needles or injection supplies
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the human cancer cells in sterile PBS, with or without Matrigel®.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Drug Preparation and Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the eflornithine solution in sterile water or saline. For oral administration, eflornithine can be added to the drinking water (e.g., 0.5% to 2% solution) and provided ad libitum.[8]
-
Alternatively, prepare a solution for oral gavage or intraperitoneal (IP) injection at the desired dose (e.g., 1-2 g/kg/day).[9]
-
Administer the drug or vehicle control to the respective groups according to the planned schedule (e.g., daily for 21 days).[8]
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers (Volume = 0.5 x length x width²) and body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis Pathway and Eflornithine Inhibition
Eflornithine directly targets ornithine decarboxylase (ODC), the initial and rate-limiting enzyme in the polyamine biosynthesis pathway. This pathway is crucial for the production of putrescine, which is subsequently converted to spermidine and spermine. These polyamines are vital for cell proliferation and survival.
Caption: Polyamine biosynthesis pathway and the inhibitory action of eflornithine on ODC.
Experimental Workflow for In Vitro IC50 Determination
The following diagram illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of eflornithine in a cell culture setting.
Caption: Workflow for determining the in vitro IC50 of eflornithine.
Logical Relationship of Eflornithine's In Vivo Anti-Tumor Effect
This diagram outlines the logical progression from administering eflornithine in an in vivo model to observing its anti-tumor effects, which are mediated by the inhibition of polyamine synthesis.
Caption: Logical flow of eflornithine's anti-tumor action in vivo.
References
- 1. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 96020-91-6 [chemicalbook.com]
- 3. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 96020-91-6 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antitumor effect of alpha-difluoromethylornithine (DFMO) changes in ornithine decarboxylase (ODC) activity and polyamine (PA) levels in human tumor transplanted into nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eflornithine + AMXT 1501 for Neuroblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Eflornithine Hydrochloride Hydrate Topical Formulation: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129) hydrochloride hydrate (B1144303) is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), a key regulatory enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are crucial for cell division, differentiation, and proliferation.[2][3][4] By inhibiting ODC, eflornithine effectively depletes intracellular polyamine levels, leading to a cytostatic effect.[1][5] This mechanism of action makes it a valuable tool for research in various fields, including dermatology, oncology, and parasitology.
Initially developed as an anti-cancer agent, eflornithine found its first clinical application in the treatment of African trypanosomiasis (sleeping sickness).[2][3][6] A notable side effect of systemic administration was hair loss, which led to the development of a topical formulation for the treatment of hirsutism (excessive hair growth) in women.[2][6][7] The 13.9% eflornithine hydrochloride cream (Vaniqa®) is approved for this indication.[6][8][9]
These application notes provide an overview of the research applications of topical eflornithine, summarize key quantitative data, and offer detailed protocols for relevant in vitro and in vivo studies.
Mechanism of Action: Inhibition of Polyamine Synthesis
Eflornithine acts as a "suicide inhibitor" of ODC.[1][2] It is structurally similar to ornithine, the natural substrate for ODC. Eflornithine binds to the active site of the enzyme and is decarboxylated. This process generates a reactive intermediate that covalently bonds to a cysteine residue in the active site, leading to irreversible inactivation of the enzyme.[1] The inhibition of ODC is the rate-limiting step in polyamine synthesis, thus blocking the production of putrescine and downstream polyamines.[2][5]
References
- 1. Eflornithine - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 3. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Eflornithine (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Eflornithine: A Beacon of Hope for Hirsutism Sufferers - Oana - Posts [oanahealth.com]
- 8. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Intravenous Eflornithine Hydrochloride Hydrate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of eflornithine (B1671129) hydrochloride hydrate (B1144303) in research settings, with a focus on its application in African trypanosomiasis and oncology. Detailed protocols for in vitro and in vivo studies are provided, along with a summary of key clinical trial data.
Mechanism of Action
Eflornithine hydrochloride is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation. By inhibiting ODC, eflornithine depletes intracellular polyamine levels, thereby arresting cell growth. This mechanism is central to its therapeutic effects against the rapidly dividing cells of Trypanosoma brucei gambiense and various cancers.
Pharmacokinetic Properties
The pharmacokinetic profile of intravenously administered eflornithine hydrochloride is characterized by a relatively short half-life and efficient renal clearance.
| Parameter | Value | Species | Reference |
| Half-life | 3-4 hours | Human | [1][2] |
| Volume of Distribution | 0.35 L/kg | Human | [2] |
| Clearance | ~2 mL/min/kg | Human | [2] |
| Primary Route of Elimination | Renal (>80% as unchanged drug) | Human | [2] |
| CSF Penetration | 10-50% of plasma levels | Human | [3] |
| Bioavailability (Oral) | ~54% | Human | [2] |
Clinical Applications and Efficacy
African Trypanosomiasis (Sleeping Sickness)
Intravenous eflornithine is a crucial treatment for the second stage (meningoencephalitic) of Human African Trypanosomiasis caused by Trypanosoma brucei gambiense. It has largely replaced the more toxic arsenical, melarsoprol (B1676173).[4]
| Treatment Regimen | Cure Rate | Study Population | Reference |
| Eflornithine Monotherapy | 94.1% | 103 patients with second-stage T.b. gambiense | [5][6] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | 103 patients with second-stage T.b. gambiense | [5][6] |
| Eflornithine Monotherapy | 91.6% (ITT) | 143 patients with second-stage T.b. gambiense | [2][7] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.5% (ITT) | 143 patients with second-stage T.b. gambiense | [2][7] |
| Adverse Event | Eflornithine Monotherapy | Nifurtimox-Eflornithine Combination Therapy (NECT) | Melarsoprol | Reference |
| Major Drug-Related Adverse Events | 25.5% | 9.6% | - | [5][6] |
| Deaths | 1.7% | - | 4.8% (standard course), 6.5% (short course) | [3] |
| Neurological Adverse Effects | Significantly fewer than melarsoprol | - | - | [8] |
Oncology
Eflornithine has shown promise in the treatment of certain cancers, particularly neuroblastoma.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of eflornithine hydrochloride hydrate on cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., neuroblastoma cell lines such as SK-N-BE(2) or IMR-32) in appropriate media and conditions until they reach approximately 80% confluency.
2. Cell Seeding:
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
3. Eflornithine Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of the various concentrations of eflornithine to the respective wells. Include a vehicle control (media with PBS or the solvent used for eflornithine).
-
Incubate the plates for 24, 48, or 72 hours.
4. Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and MTT solution, and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Mouse Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of intravenous eflornithine in a tumor xenograft model.
1. Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., neuroblastoma cells) suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Randomization and Treatment Groups:
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment groups can include different doses of eflornithine.
-
The control group should receive intravenous injections of the vehicle (e.g., sterile saline).
3. Eflornithine Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Administer the eflornithine solution intravenously via the tail vein. A typical dosing schedule could be once daily or every other day for a specified period (e.g., 2-4 weeks).[9]
4. Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular studies.
Preparation of Eflornithine for Intravenous Infusion (Clinical/Research)
1. Reconstitution:
-
Eflornithine hydrochloride for injection is typically supplied as a concentrated solution (e.g., 200 mg/mL).[10]
-
This concentrated solution must be diluted before intravenous administration.
2. Dilution:
-
Dilute the required dose of eflornithine in a compatible sterile diluent, such as 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[11]
-
The final concentration for infusion should be appropriate for the intended infusion volume and duration.
3. Administration:
-
Administer the diluted eflornithine solution by intravenous infusion over a specified period, typically ranging from 45 minutes to 2 hours.[5][12]
-
The infusion rate should be carefully controlled.
4. Storage:
-
The diluted solution should be used promptly. If not used immediately, it should be stored under refrigeration (2-8°C) and used within 24 hours.[10]
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters should be optimized based on the cell lines, animal models, and research objectives of the individual study. Adherence to institutional guidelines for animal care and use and good laboratory practices is essential.
References
- 1. Safety and effectiveness of first line eflornithine for Trypanosoma brucei gambiense sleeping sickness in Sudan: cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielosp.org [scielosp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Eflornithine is safer than melarsoprol for the treatment of second-stage Trypanosoma brucei gambiense human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective and Nonlinear Intestinal Absorption of Eflornithine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceportal.msf.org [scienceportal.msf.org]
- 12. Phase I trial and pharmacokinetic study of intravenous and oral alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eflornithine Hydrochloride Hydrate Oral Solution for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129), an irreversible inhibitor of ornithine decarboxylase (ODC), is a critical compound in cancer research, particularly in the context of neuroblastoma.[1][2] Its mechanism of action involves the depletion of polyamines, which are essential for cell proliferation and differentiation.[3][4] For preclinical in vivo studies, a well-characterized oral solution is often the preferred method of administration due to its ease of use and dosage flexibility.[5][6]
These application notes provide a comprehensive guide to preparing and validating an eflornithine hydrochloride hydrate (B1144303) oral solution for research purposes. The protocols outlined below cover the formulation, preparation, and quality control of the solution, ensuring consistency and reliability in experimental settings.
Physicochemical Properties of Eflornithine Hydrochloride Hydrate
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the formulation and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl·H₂O | [7] |
| Molecular Weight | 236.65 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 246±0.5°C | [7] |
| Solubility in Water | Highly soluble | [7] |
| pKa | 10.2 | [7] |
| Log P | -2.1 | [7] |
Signaling Pathway of Eflornithine
Eflornithine exerts its therapeutic effect by targeting the polyamine biosynthesis pathway. The following diagram illustrates the mechanism of action of eflornithine and its impact on downstream signaling pathways implicated in cancer, particularly neuroblastoma.
Caption: Eflornithine inhibits ODC, disrupting polyamine synthesis and downstream oncogenic signaling.
Experimental Protocols
Preparation of this compound Oral Solution (20 mg/mL)
This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 20 mg/mL. This concentration is a starting point and can be adjusted based on the specific requirements of the research study. For preclinical studies involving rodents, administration is often performed via oral gavage.[8]
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4[8]
-
Sterile, purified water
-
Sterile glass beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Sterile graduated cylinder
-
Sterile amber glass bottle for storage
-
0.22 µm sterile filter
Procedure:
-
Weigh 2.0 g of this compound powder using a calibrated balance.
-
Transfer the powder to a sterile beaker or flask.
-
Add approximately 80 mL of PBS (pH 7.4) to the beaker. The use of a buffered solution is recommended to maintain a stable pH, which can be crucial for drug stability.[8]
-
Place the beaker on a magnetic stirrer and add a sterile stir bar.
-
Stir the solution at room temperature until the powder is completely dissolved. This compound is highly soluble in aqueous solutions.[7]
-
Once dissolved, transfer the solution to a 100 mL graduated cylinder.
-
Rinse the beaker with a small amount of PBS and add it to the graduated cylinder.
-
Add PBS to the graduated cylinder to bring the final volume to 100 mL.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile amber glass bottle.
-
Label the bottle with the compound name, concentration, date of preparation, and storage conditions.
Storage:
Store the prepared oral solution in a refrigerator at 2-8°C, protected from light. While solutions in distilled water may be stored at -20°C for up to 3 months, stability at refrigerated temperatures for a formulated solution should be determined.[9]
Experimental Workflow for Preparation and Quality Control
The following diagram outlines the workflow for the preparation and quality control of the eflornithine oral solution.
Caption: A systematic workflow ensures the quality and consistency of the prepared solution.
Quality Control Protocols
A battery of quality control tests should be performed to ensure the identity, purity, concentration, and physical properties of the prepared eflornithine oral solution.[2][10]
HPLC for Identity, Purity, and Concentration
A validated stability-indicating HPLC method is essential for confirming the identity and quantifying the concentration of eflornithine in the prepared solution.
Instrumentation and Conditions:
| Parameter | Specification | Reference |
| HPLC System | Reverse Phase (RP-HPLC) | [6][11][12] |
| Column | C18 (e.g., BDS Hypersil 5µ, 150 x 4.6 mm) | [6][12] |
| Mobile Phase | Methanol: 2% Glacial Acetic Acid in Water (80:20 v/v) | [6][11] |
| Flow Rate | 0.8 mL/min | [6][11] |
| Detection | UV at 290 nm | [6][11] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient | [6][12] |
| Expected Retention Time | Approximately 4.3 min | [6][11] |
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 50-100 µg/mL).[6][11]
-
Sample Preparation: Dilute the prepared oral solution with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of eflornithine in the sample solution by comparing its peak area to the calibration curve.
pH Measurement
The pH of the oral solution should be measured to ensure it is within the desired range for stability and physiological compatibility.
Instrumentation: Calibrated pH meter.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Measure the pH of the prepared eflornithine oral solution at room temperature.
-
Record the pH value. The expected pH should be close to that of the PBS used (approximately 7.4).
Viscosity Measurement
Viscosity is a critical parameter for liquid formulations, affecting ease of administration and uniformity.[13]
Instrumentation: Rotational viscometer or rheometer.[13][14]
Procedure:
-
Calibrate the viscometer with a standard viscosity solution.[13]
-
Equilibrate the eflornithine oral solution to the desired temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the solution.[13]
-
Measure the viscosity of the solution according to the instrument's operating instructions.
-
Perform the measurement in triplicate and calculate the average viscosity.
Osmolality Measurement
Osmolality is an important quality attribute, particularly for solutions intended for biological systems.
Instrumentation: Freezing point depression osmometer.[15][16]
Procedure:
-
Calibrate the osmometer using standard osmolality solutions.[17]
-
Allow the eflornithine oral solution to equilibrate to room temperature.[17]
-
Introduce the sample into the osmometer's sample chamber.[17]
-
Initiate the measurement and record the osmolality reading in mOsm/kg.[15]
-
Perform the measurement in triplicate and calculate the average osmolality.
Stability Assessment
A stability study should be conducted to establish the shelf-life of the prepared oral solution under intended storage conditions.
Protocol:
-
Prepare a batch of the eflornithine oral solution as described in section 4.1.
-
Divide the batch into aliquots and store them at different conditions (e.g., 2-8°C and room temperature, protected from light).
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), analyze the samples for:
-
Appearance (visual inspection for color change or precipitation)
-
pH
-
Eflornithine concentration and purity (by HPLC)
-
-
Establish acceptance criteria for each parameter (e.g., ±10% of the initial concentration).
-
The shelf-life is the time period during which the solution remains within the acceptance criteria. Forced degradation studies have shown that eflornithine hydrochloride has good heat stability but may be slightly prone to oxidative and photo-degradation.[7]
Conclusion
The protocols detailed in these application notes provide a robust framework for the preparation and quality control of an this compound oral solution for research purposes. Adherence to these methodologies will ensure the consistency and reliability of the test article, leading to more reproducible and accurate experimental outcomes. It is recommended that each laboratory validates these protocols for their specific application and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. US Food and Drug Administration Approval Summary: Eflornithine for High-Risk Neuroblastoma After Prior Multiagent, Multimodality Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. scantox.com [scantox.com]
- 6. altasciences.com [altasciences.com]
- 7. plantarchives.org [plantarchives.org]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. Application of Rotational Viscometer in viscosity test of oral solution [en1.nbchao.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. Osmolality of oral liquid medications intended for neonates and infants: a laboratory-based study | springermedizin.de [springermedizin.de]
- 16. theosmolalitylab.com [theosmolalitylab.com]
- 17. SOP for Osmolality Testing – SOP Guide for Pharma [pharmasop.in]
Application Notes: Eflornithine Hydrochloride Hydrate in Metabolic Pathway Research
Introduction
Eflornithine (B1671129) hydrochloride hydrate (B1144303), also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are aliphatic polycations essential for cellular proliferation, differentiation, and growth.[4][5] The primary polyamines in eukaryotic cells are putrescine, spermidine, and spermine (B22157). By irreversibly inhibiting ODC, eflornithine blocks the conversion of ornithine to putrescine, thereby depleting intracellular pools of putrescine and spermidine.[3][5][6] This leads to a cytostatic effect on rapidly proliferating cells, making eflornithine a critical tool for studying metabolic pathways reliant on polyamines. Its applications range from cancer research, where polyamine levels are often elevated, to infectious diseases like Human African Trypanosomiasis.[3][7][8]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for utilizing eflornithine to investigate its effects on metabolic pathways, specifically focusing on ODC activity, polyamine levels, and cell proliferation.
Caption: Polyamine biosynthesis pathway and the inhibitory action of Eflornithine.
Quantitative Data Summary
Eflornithine's inhibitory effects have been quantified across various biological systems. The following table summarizes key data points from published research, providing a reference for expected efficacy.
| Parameter | Organism / Cell Line | Value | Reference(s) |
| IC₅₀ | Trypanosoma brucei brucei TC221 | 22.9 µM | [9] |
| IC₅₀ (L-eflornithine) | Trypanosoma brucei gambiense STIB930 | 5.5 µM | [10] |
| IC₅₀ (D-eflornithine) | Trypanosoma brucei gambiense STIB930 | 50 µM | [10] |
| Growth Inhibition | Human Adenocarcinoma Cell Lines | 0.1 - 5.0 mM | [11] |
| Tumor Growth Retardation | Murine Sarcoma F & Mammary Carcinoma | 3% in drinking water | [6] |
| Effect on Polyamine Levels | Human Adenocarcinoma Cells | Depletion of putrescine and spermidine | [11] |
| Effect on Polyamine Levels | Vasculature of Hypertensive Rats | Significant reduction in polyamine content | [12] |
Experimental Workflow
Studying the metabolic effects of eflornithine typically involves a multi-step process, from initial cell treatment to specific downstream assays. The following diagram outlines a general experimental workflow.
Caption: General workflow for studying Eflornithine's metabolic effects.
Experimental Protocols
Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This protocol is adapted from established radiometric methods for measuring ODC activity by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate.[4]
A. Materials
-
L-[1-¹⁴C]-ornithine (specific activity 40-60 mCi/mmol)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate)
-
Eflornithine hydrochloride hydrate (for positive control of inhibition)
-
2 M Citric Acid or Sulfuric Acid (for stopping the reaction)
-
Hyamine hydroxide (B78521) or NaOH solution
-
Scintillation vials and liquid scintillation cocktail
-
24-well or 48-well plates
-
Filter paper discs
B. Procedure
-
Cell Lysis:
-
Culture cells to desired confluency and treat with eflornithine or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and scraping.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare a reaction mixture in a microcentrifuge tube or well of a plate containing:
-
50-100 µg of cytosolic protein
-
Lysis buffer to a final volume of 100 µL
-
0.5 µCi of L-[1-¹⁴C]-ornithine
-
-
Prepare a blank control with lysis buffer instead of cell lysate.
-
-
CO₂ Trapping:
-
Place a small filter paper disc impregnated with 20 µL of hyamine hydroxide or NaOH in the cap of the tube or in a suspended well above the reaction mixture to trap the released ¹⁴CO₂.
-
Seal the tubes/wells tightly.
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by injecting 100 µL of 2 M citric acid or sulfuric acid into the reaction mixture, avoiding contact with the filter paper.
-
Incubate for an additional 60 minutes at 37°C to ensure all released ¹⁴CO₂ is trapped on the filter paper.
-
-
Quantification:
-
Carefully remove the filter paper disc and place it in a scintillation vial.
-
Add 5 mL of liquid scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific ODC activity as nmol of CO₂ released per hour per mg of protein. Subtract the CPM from the blank control from all sample readings.
-
Protocol 2: Quantification of Intracellular Polyamines by HPLC
This protocol describes the analysis of putrescine, spermidine, and spermine using reverse-phase high-performance liquid chromatography (RP-HPLC) following pre-column derivatization.[13][14]
A. Materials
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride or Benzoyl chloride (derivatizing agent)
-
Saturated sodium carbonate or 2 N NaOH
-
Toluene (B28343) or Diethyl ether
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Polyamine standards (Putrescine, Spermidine, Spermine)
-
Internal standard (e.g., 1,6-diaminohexane)
-
C18 reverse-phase HPLC column
B. Procedure
-
Sample Preparation and Extraction:
-
Harvest eflornithine-treated and control cells (approx. 1-5 x 10⁶ cells).
-
Wash cells twice with ice-cold PBS.
-
Homogenize the cell pellet in 200 µL of ice-cold 0.2 M PCA.
-
Keep on ice for 30 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
The supernatant contains the polyamines.
-
-
Derivatization (using Dansyl Chloride):
-
To 100 µL of the PCA supernatant, add 200 µL of saturated sodium carbonate.
-
Add 400 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride and incubate for 30 minutes.
-
Extract the dansylated polyamines by adding 500 µL of toluene, vortexing, and centrifuging to separate the phases.
-
Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60% acetonitrile, increasing to 90% over 20-30 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~510 nm for dansyl derivatives) or UV detector (~229 nm for benzoyl derivatives).[13]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of derivatized polyamine standards.
-
Identify and quantify the peaks in the samples by comparing their retention times and peak areas to the standards.
-
Normalize the polyamine content to the cell number or total protein content.
-
Protocol 3: Cell Proliferation Assay (AlamarBlue™ Method)
This protocol assesses the cytostatic effects of eflornithine by measuring cell viability and metabolic activity.[10][15]
A. Materials
-
Cell culture medium appropriate for the cell line
-
96-well clear-bottom black plates
-
This compound stock solution
-
AlamarBlue™ reagent (or similar resazurin-based reagent)
-
Fluorescence plate reader
B. Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Drug Treatment:
-
Prepare serial dilutions of eflornithine in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the eflornithine dilutions or vehicle control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
After the incubation period, add 20 µL of AlamarBlue™ reagent to each well.
-
Incubate for another 2-6 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and density.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading from "medium only" (no cells) wells to correct for background.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the eflornithine concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
References
- 1. Eflornithine (DFMO) hydrochloride hydrate | Ornithine Decarboxylase Inhibitor | AmBeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 4. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of alpha-difluoromethylornithine on the polyamine levels and proliferation in two transplantable tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ascopubs.org [ascopubs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eflornithine treatment in SHR: potential role of vascular polyamines and ornithine decarboxylase in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eflornithine hydrochloride hydrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for eflornithine (B1671129) hydrochloride hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is eflornithine hydrochloride hydrate and what is its primary mechanism of action?
A1: this compound is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[3][4] By inhibiting ODC, eflornithine disrupts polyamine synthesis, thereby impeding cell division.[4] This mechanism is the basis for its use in treating conditions like African trypanosomiasis and facial hirsutism.[2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is most soluble in water.[1][5][] It is also soluble in methanol.[1][] However, it is reported to be insoluble in DMSO and ethanol.[7] For cell culture experiments, sterile water or phosphate-buffered saline (PBS) are commonly used as solvents.[2][8]
Q3: My this compound solution is cloudy or has precipitates. What can I do?
A3: Cloudiness or precipitation can occur if the compound is not fully dissolved. To aid dissolution, especially in aqueous buffers like water and PBS, ultrasonication is frequently recommended.[2][8] Gentle heating can also be employed to help dissolve the compound. If precipitation occurs upon storage, it may be necessary to warm the solution and sonicate again before use. It is often recommended to prepare fresh solutions for optimal results.[2]
Q4: What are the recommended storage conditions for this compound powder and its solutions?
A4: The solid powder is stable for up to two years when stored at 2-8°C in an inert atmosphere.[1] Aqueous stock solutions can be stored at -20°C for up to three months.[1][5] For solutions in solvent, storage at -80°C for up to six months or -20°C for one month is recommended, ensuring the container is sealed to prevent moisture absorption.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving | Incomplete dissolution due to the crystalline nature of the compound. | Use ultrasonication to aid dissolution in aqueous solvents like water or PBS.[2][8] Gentle warming can also be applied. |
| Precipitation in Solution | The solution may be supersaturated or may have precipitated out of solution upon cooling or storage. | Warm the solution gently and sonicate until the precipitate redissolves. For experiments, it is best to prepare fresh solutions.[2] Consider the pH of your final solution, as pH can influence the solubility of hydrochloride salts. |
| Inconsistent Experimental Results | Degradation of the compound in solution over time. | Prepare fresh solutions for each experiment, especially for cell-based assays.[2] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8] |
| Low Efficacy in Topical Application | Insufficient penetration of the compound through the skin barrier. | For in vivo topical studies, methods to enhance skin permeation, such as using microneedles prior to application, have been shown to improve efficacy.[9] Ensure the application area is clean and dry before use.[10] |
| Skin Irritation (Topical Use) | Application to broken or abraded skin. | Apply the cream to clean, dry, and intact skin.[10] If irritation occurs, reducing the frequency of application may help.[10] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | References |
| Water | Up to 100 mg/mL | Ultrasonication is recommended to achieve a clear solution. | [2][8] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | Ultrasonication is needed for a clear solution. | [2] |
| Methanol | Soluble | [1][] | |
| Dimethyl Sulfoxide (DMSO) | Insoluble | [7] | |
| Ethanol | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 236.64 g/mol ) using a calibrated analytical balance. For example, to make 10 mL of a 100 mM stock solution, weigh 236.64 mg.
-
Dissolution: Add the powder to a sterile conical tube. Add a portion of sterile, purified water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Sonication: Place the tube in a sonicator water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to three months.[1][5]
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a frozen aliquot of the 100 mM stock solution at room temperature.
-
Dilution: Based on the desired final concentration for your experiment, dilute the stock solution into pre-warmed cell culture medium. For example, to achieve a final concentration of 1 mM in 10 mL of medium, add 100 µL of the 100 mM stock solution to 9.9 mL of medium.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.
-
Application: Add the final working solution to your cell culture plates.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment to ensure consistency and efficacy.[2]
Visualizations
Caption: Experimental workflow for solution preparation.
References
- 1. This compound | 96020-91-6 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 5. This compound CAS#: 96020-91-6 [m.chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Eflornithine hydrochloride hydrate off-target effects in cell lines
Welcome to the technical support center for Eflornithine (B1671129) Hydrochloride Hydrate (B1144303) (DFMO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding its use in cell line-based experiments, with a particular focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eflornithine?
Eflornithine is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3][4] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2][4] By inhibiting ODC, eflornithine leads to the depletion of intracellular polyamines, which are essential for cell proliferation, differentiation, and DNA and RNA synthesis.[1][5] This inhibition has a cytostatic (inhibits cell growth) rather than a cytotoxic (kills cells) effect in many cell types.[5]
Q2: What are the expected on-target effects of Eflornithine in cell culture?
The primary on-target effects of eflornithine in cell lines are a direct consequence of polyamine depletion and include:
-
Inhibition of cell proliferation: A reduction in the rate of cell growth is the most common and expected outcome.
-
Cell cycle arrest: Cells, particularly those that are rapidly dividing, may accumulate in the G1 phase of the cell cycle.[6]
-
Induction of senescence: In some cell types, eflornithine treatment can lead to cellular senescence.
-
Suppression of neurosphere formation: This has been observed in neuroblastoma cell lines.
Q3: What are the known off-target effects or adverse effects observed with Eflornithine?
While eflornithine is highly specific for ODC, some effects observed in clinical and preclinical studies are not directly related to its intended anti-proliferative activity in target tissues. The molecular basis of these effects is not always fully elucidated, and they may represent either true off-target interactions or consequences of on-target ODC inhibition in non-target tissues. The most commonly reported adverse effects include:
-
Hearing loss: This is a known side effect in patients, and studies in animal models suggest it is due to polyamine depletion in the inner ear, specifically affecting the organ of Corti.[7][8][9][10] The hearing loss is often reversible upon discontinuation of the drug.[7][10]
-
Myelosuppression: Hematologic abnormalities, including thrombocytopenia, anemia, and granulocytopenia, have been observed, particularly with systemic administration.[1][2]
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting are common side effects.[2][11]
Q4: Are there any known direct off-target protein interactions for Eflornithine?
Troubleshooting Guide
This guide is intended to help researchers troubleshoot unexpected results during their in vitro experiments with eflornithine.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect on cell proliferation | 1. Cell line insensitivity: Some cell lines may have a low reliance on de novo polyamine synthesis or have efficient polyamine uptake mechanisms. 2. Drug concentration/potency issue: Incorrect concentration or degradation of the compound. 3. High serum concentration in media: Serum is a source of polyamines which can be taken up by cells, masking the effect of ODC inhibition. | 1. Confirm ODC expression and activity in your cell line. 2. Perform a dose-response curve to determine the EC50 in your specific cell line. 3. Test the effect of eflornithine in low-serum or serum-free media. 4. Co-treat with an inhibitor of polyamine transport if available and relevant to your experimental question. |
| Unexpectedly high cytotoxicity | 1. Cell line hypersensitivity: Some cell lines may be exquisitely dependent on polyamines for survival. 2. Off-target toxicity at high concentrations: While not well-characterized, high concentrations may lead to off-target effects. 3. Interaction with other media components. | 1. Perform a detailed dose-response and time-course experiment to distinguish cytostatic from cytotoxic effects. 2. Assess markers of apoptosis and necrosis (e.g., caspase activation, Annexin V/PI staining). 3. Attempt a rescue experiment by co-administering putrescine or other polyamines to see if the cytotoxicity is reversed. This can help confirm if the effect is on-target. |
| Changes in cell morphology unrelated to proliferation | 1. On-target effects on the cytoskeleton: Polyamines are known to interact with cytoskeletal components. 2. Uncharacterized off-target effects. | 1. Document morphological changes with microscopy. 2. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin). 3. Conduct a literature search for similar morphological changes in response to polyamine depletion in your cell type. |
| Alterations in gene or protein expression profiles that are not obviously linked to the cell cycle or proliferation | 1. Downstream consequences of polyamine depletion: Polyamines are involved in the regulation of transcription and translation. 2. Potential off-target effects on signaling pathways. | 1. Validate unexpected changes using an orthogonal method (e.g., qPCR for transcriptomics, Western blot for proteomics). 2. Perform pathway analysis on your omics data to identify potentially affected signaling networks. 3. Consider a polyamine rescue experiment to determine if the observed changes are dependent on ODC inhibition. |
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| In vitro IC50 (L-eflornithine) | Trypanosoma brucei | 5.5 µM | [13] |
| In vitro IC50 (D-eflornithine) | Trypanosoma brucei | 49.6 µM | [13] |
| In vitro IC50 (racemic eflornithine) | Trypanosoma brucei | 13.4 µM (predicted) | [13] |
| Hearing Loss (Reversible) | Gerbil model | 11-29 dB threshold shift | [7] |
| Hearing Loss (Irreversible) | Human (case report) | 15-20 dB decrease at specific frequencies | [8] |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of eflornithine hydrochloride hydrate in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50.
Western Blot for ODC and Downstream Markers
-
Cell Lysis: Treat cells with eflornithine for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ODC, p27Kip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: On-target mechanism of Eflornithine action.
References
- 1. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing eflornithine to treat a patient with a rare ODC1 gain-of-function variant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difluoromethylornithine-induced reversible hearing loss across a wide frequency range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible ototoxicity associated with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of DFMO on polyamine metabolism in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delayed, reversible hearing loss caused by difluoromethylornithine (DFMO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Untargeted metabolomics reveals a lack of synergy between nifurtimox and eflornithine against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Eflornithine Hydrochloride Hydrate Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Eflornithine hydrochloride hydrate (B1144303) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eflornithine hydrochloride hydrate?
A1: this compound is a specific and irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (such as putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[1][3] By inhibiting ODC, Eflornithine depletes intracellular polyamines, leading to a cytostatic effect on rapidly dividing cells.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water. For experimental use, it is recommended to prepare stock solutions in sterile, nuclease-free water. The stability of the compound in powder form and in solution is detailed in the table below.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment (e.g., using a cell viability assay like MTT or a proliferation assay like EdU) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. The table below provides a range of effective concentrations and IC50 values for various cell lines to guide your experimental design.
Q4: What are the known downstream effects of ODC inhibition by Eflornithine?
A4: Depletion of polyamines by Eflornithine leads to several downstream cellular effects, including:
-
Cell Cycle Arrest: Eflornithine treatment can cause G1 cell cycle arrest, which is associated with the accumulation of the cyclin-dependent kinase inhibitor p27Kip1.[4]
-
Inhibition of Translation: Polyamines are required for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its role in translation elongation. Eflornithine treatment can inhibit this process, affecting the synthesis of specific proteins.
-
Reduced Cell Migration and Invasion: Studies in neuroblastoma cells have shown that Eflornithine can inhibit cell migration and invasion, a process also linked to the activity of p27Kip1.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Eflornithine in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Prepare stock solutions in sterile water. If using other solvents, ensure the concentration is within the solubility limits. Gentle warming or sonication may aid dissolution, but always check for compound degradation under these conditions. |
| Inconsistent or no effect on cell proliferation | 1. Sub-optimal concentration used.2. Cell line is resistant to Eflornithine.3. Degradation of the compound. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line.2. Some cell lines may exhibit intrinsic or acquired resistance. Consider alternative therapeutic strategies or combination therapies.3. Ensure proper storage of the stock solution (aliquoted and stored at -20°C or -80°C for long-term). Prepare fresh dilutions for each experiment. |
| High background in cell-based assays | Contamination of cell culture with bacteria, yeast, or mycoplasma. | Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Unexpected cell death at low concentrations | Off-target effects or cellular stress. | While Eflornithine is generally cytostatic, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines. Ensure the concentrations used are within the experimentally determined cytostatic range. |
| Difficulty in reproducing results | 1. Variability in cell passage number.2. Inconsistent incubation times.3. Variability in reagent preparation. | 1. Use cells within a consistent and low passage number range for your experiments.2. Maintain consistent incubation times with the compound across all experiments.3. Prepare fresh reagents and ensure accurate dilutions for each experiment. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Stock Solution | Stability |
| Water | High | Aliquot and store at -20°C for short-term or -80°C for long-term. | Stable for months at -20°C. Avoid repeated freeze-thaw cycles. |
| DMSO | Limited | Not the recommended primary solvent. | Information not widely available; aqueous solutions are preferred. |
Table 2: Effective Concentrations and IC50 Values of Eflornithine in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration / IC50 | Assay |
| Neuroblastoma (MYCN-amplified) | Human Neuroblastoma | 5 mM (for G1 arrest) | Cell Cycle Analysis |
| Human Adenocarcinoma Cell Lines | Human Colon, Breast, etc. | 0.1 - 5.0 mM (growth inhibition) | Proliferation Assay |
| J774.1 | Murine Macrophage | IC50 ≈ 22.9 µM | Antitrypanosomal Assay |
| HFF-1 | Human Dermal Fibroblast | Non-toxic up to 500 µg/mL | MTS Assay[5] |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Sterile, nuclease-free water
-
Complete cell culture medium
-
Adherent cells of interest
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water (e.g., 100 mM).
-
Perform serial dilutions of the Eflornithine stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 mM to 10 mM). Include a vehicle control (medium with the highest concentration of water used for dilution).
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Eflornithine dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of wells with solubilization solution only as a blank.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Eflornithine concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eflornithine Hydrochloride Hydrate In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with eflornithine (B1671129) hydrochloride hydrate (B1144303).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of eflornithine?
Eflornithine is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines.[2] Polyamines are essential for cell growth and division; by inhibiting their production, eflornithine can suppress the proliferation of cells, including cancer cells and hair follicles.[1][2][3]
Ornithine [label="Ornithine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ODC [label="Ornithine\nDecarboxylase (ODC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Putrescine [label="Putrescine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamines [label="Polyamines\n(Spermidine, Spermine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eflornithine [label="Eflornithine\n(DFMO)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Ornithine -> ODC [label=" Substrate"]; ODC -> Putrescine [label=" Catalyzes"]; Putrescine -> Polyamines; Polyamines -> CellGrowth [label=" Promotes"]; Eflornithine -> ODC [label=" Irreversibly Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }
Figure 1: Mechanism of Action of Eflornithine. This diagram illustrates how eflornithine inhibits ornithine decarboxylase (ODC), thereby blocking the polyamine biosynthesis pathway required for cell proliferation.
2. What are the common challenges encountered when preparing eflornithine for in vivo administration?
The primary challenge is ensuring complete dissolution and stability of the compound. Eflornithine hydrochloride hydrate is freely soluble in water.[4]
-
Solubility: It is soluble in water up to 25 mg/mL and in PBS up to 100 mg/mL, though sonication may be required for higher concentrations.[5][6] It is sparingly soluble in ethanol (B145695) and generally insoluble in DMSO.[4][7]
-
Stability: As a solid, it is stable for up to 2 years when stored at 2-8°C.[5][8] Solutions in distilled water can be stored at -20°C for up to 3 months.[5][8]
3. What are the recommended routes of administration for in vivo studies?
The route of administration depends on the experimental model and therapeutic goal.
-
Oral (Gavage): Eflornithine can be administered orally. For rodent studies, it can be dissolved in water or a vehicle like 0.5% methyl cellulose (B213188).[9] Note that oral bioavailability can be variable and may be dose-dependent.[2][10]
-
Intravenous (IV): For systemic delivery and to bypass absorption variability, IV infusion is a common route.[1][10]
-
Intraperitoneal (IP): IP injections have been used in mouse models, for example, to study its effects on parasitic infections.[8]
-
Topical: For localized effects, such as inhibiting hair growth, a cream formulation is applied directly to the skin.[11][12]
Troubleshooting Guide
Problem 1: Lack of Efficacy or Unexpected Results
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify Formulation: Ensure eflornithine is fully dissolved. Use sonication if necessary, especially for higher concentrations in aqueous buffers.[6] - Check Route of Administration: Oral bioavailability in rats is reported to be around 41% for the more active l-enantiomer (B50610) and 62% for the d-enantiomer, and absorption may be saturable.[5][10] Consider switching to IV or IP administration for more consistent systemic exposure. - Review Dosing Regimen: The plasma half-life of eflornithine is approximately 8 hours.[2] Dosing frequency may need to be adjusted to maintain therapeutic concentrations. |
| Drug Resistance (in infectious disease models) | - Confirm Sensitivity: If using a parasitic or cancer cell line model, confirm its sensitivity to eflornithine in vitro before starting in vivo experiments. Resistance can be conferred by mutations in amino acid transporters.[13] |
| Animal Model Considerations | - Species Differences: The turnover rate of ODC can vary between species, which may affect sensitivity to eflornithine.[2] - Topical Studies: The effectiveness of topical application can be limited by skin permeation. Pre-treatment with microneedles has been shown to enhance efficacy in mouse models.[6][14] |
Problem 2: Adverse Events or Toxicity in Animals
| Potential Cause | Troubleshooting Steps & Monitoring |
| Myelosuppression | - Monitor Blood Counts: Eflornithine can cause dose-related and reversible hematologic abnormalities, including anemia, leucopenia, and thrombocytopenia.[1][7] Perform complete blood counts (CBC) prior to and periodically during the study.[15] - Observe for Clinical Signs: Monitor animals for signs of infection (due to low white blood cells) or unusual bleeding/bruising (due to low platelets).[16] |
| Gastrointestinal Issues | - Monitor for Diarrhea and Weight Loss: Diarrhea, vomiting, and abdominal pain are known side effects.[7][17] Monitor animal weight and fecal consistency daily. Provide supportive care as needed. |
| Neurotoxicity | - Observe for Seizures or Tremors: Seizures have been reported, although they may be related to the underlying disease state in clinical settings.[1] Monitor animals for any neurological abnormalities. |
| Hepatotoxicity | - Monitor Liver Enzymes: Eflornithine can cause elevations in liver enzymes (ALT, AST).[18] If feasible, monitor liver function tests. |
| Hearing Loss | - Note on Long-Term Studies: Reversible, high-frequency hearing loss has been observed in patients on long-term therapy.[1] While difficult to assess in many animal models, this is a potential toxicity to be aware of in chronic studies. |
Start [label="Start In Vivo\nExperiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Eflornithine\nFormulation", fillcolor="#FBBC05", fontcolor="#202124"]; Admin [label="Administer to\nAnimal Model", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor for Efficacy\n& Toxicity", fillcolor="#FBBC05", fontcolor="#202124"]; Expected [label="Results as Expected?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Study/\nProceed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFormulation [label="Check Formulation:\n- Solubility\n- Stability\n- pH", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckDose [label="Review Dose & Route:\n- Bioavailability\n- Dosing Frequency\n- PK Data", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckToxicity [label="Assess Toxicity:\n- Monitor Vitals\n- Blood Counts\n- Clinical Signs", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Prep; Prep -> Admin; Admin -> Monitor; Monitor -> Expected; Expected -> End [label="Yes"]; Expected -> Troubleshoot [label="No"]; Troubleshoot -> CheckFormulation; Troubleshoot -> CheckDose; Troubleshoot -> CheckToxicity; CheckFormulation -> Admin [style=dashed]; CheckDose -> Admin [style=dashed]; CheckToxicity -> Monitor [style=dashed]; }
Figure 2: General Experimental and Troubleshooting Workflow. A logical flow for conducting in vivo experiments with eflornithine and key areas to check when encountering issues.
Data Summary Tables
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Appearance | White to off-white powder | [4] |
| Solubility in Water | Freely soluble; up to 25 mg/mL | [4][5][8] |
| Solubility in PBS | Up to 100 mg/mL (may require ultrasound) | [6] |
| Solubility in Ethanol | Sparingly soluble | [4] |
| Solubility in DMSO | Insoluble | [7] |
| Storage (Solid) | 2-8°C, stable for 2 years | [5][8] |
| Storage (Aqueous Solution) | Up to 3 months at -20°C | [5][8] |
Table 2: Pharmacokinetic Parameters in Male Sprague-Dawley Rats
| Parameter | L-eflornithine | D-eflornithine | Reference(s) |
| Oral Bioavailability | ~32-41% | ~59-62% | [2][10] |
| Clearance (IV) | ~14.5 ml/min/kg | ~12.6 ml/min/kg | [5][10] |
| Notes | Absorption appears to be stereoselective, favoring the d-enantiomer. The l-enantiomer is the more potent inhibitor of ODC. | [10][19] |
Experimental Protocols
Protocol 1: General Preparation for Oral Gavage in Mice
-
Calculate Dosage: Determine the required dose in mg/kg. Dosages in animal studies can be high, ranging up to 3000 mg/kg in rats for pharmacokinetic studies.[10]
-
Vehicle Selection: Use sterile water or 0.5% methyl cellulose as a vehicle.[9]
-
Dissolution: Weigh the required amount of this compound powder. Add the vehicle to the desired final concentration (e.g., for a 10 mL/kg dosing volume).
-
Ensure Solubilization: Vortex thoroughly. If needed, use a sonicating water bath to ensure the powder is completely dissolved, resulting in a clear solution.
-
Administration: Administer the solution via oral gavage using an appropriately sized feeding needle. To reduce animal stress, precoating the gavage needle with sucrose (B13894) has been shown to be effective.[9]
Protocol 2: Topical Application for Hair Growth Inhibition in Mice
This protocol is adapted from studies on C57BL/6 mice.[6][18]
-
Animal Preparation: Anesthetize the mice. Remove hair from the dorsal skin area using electric clippers. Waxing or chemical depilatories are not recommended as they can stimulate hair growth.[6]
-
Formulation: Use a commercially available 13.9% eflornithine cream or a custom-prepared formulation.
-
Application: Apply a thin layer of the cream (e.g., ~50 mg per mouse) to the prepared skin area.
-
Dosing Regimen: Apply the cream twice daily, with at least an 8-hour interval between applications.[6]
-
Monitoring: Monitor hair regrowth visually and document with photographs at regular intervals (e.g., every 3-5 days) for the duration of the study (e.g., up to 36 days).[6]
-
Endpoint Analysis: At the end of the study, skin tissues can be collected for histological analysis (e.g., H&E staining) to examine hair follicles.[6]
References
- 1. Population pharmacokinetic modeling and deconvolution of enantioselective absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Phase I trial and pharmacokinetic study of intravenous and oral alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Enantioselective and nonlinear intestinal absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of eflornithine for treatment of Trypanosoma brucei gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective and Nonlinear Intestinal Absorption of Eflornithine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method to improve the efficacy of topical eflornithine hydrochloride cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Eflornithine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. EFLORNITHINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 18. Eflornithine Hydrochloride-Loaded Electrospun Nanofibers as a Potential Face Mask for Hirsutism Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eflornithine Hydrochloride Hydrate in Animal Studies
Welcome to the technical support center for researchers utilizing eflornithine (B1671129) hydrochloride hydrate (B1144303) in animal studies. This resource provides guidance on minimizing toxicity and addressing common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of eflornithine?
A1: Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines are essential for cell proliferation and differentiation.[1] By inhibiting ODC, eflornithine depletes intracellular polyamines, thereby arresting cell growth.[1]
Figure 1: Mechanism of action of eflornithine hydrochloride hydrate.
Q2: What are the most common dose-limiting toxicities observed in animal studies with systemic eflornithine administration?
A2: The most frequently reported dose-limiting toxicities in animal studies include myelosuppression (thrombocytopenia, neutropenia, anemia), hepatotoxicity, and hearing loss.[2][3][4] In chronic toxicity studies, other adverse effects such as weight loss, alopecia, skin abrasions, dermatitis, and gastric inflammation have also been observed in rats and dogs at higher doses.[3]
Q3: Has a No-Observed-Adverse-Effect Level (NOAEL) been established in animals?
A3: In a 52-week chronic toxicity study in rats administered eflornithine by gavage, the NOAEL was determined to be 400 mg/kg/day.[3]
Q4: Is eflornithine teratogenic in animals?
A4: Yes, eflornithine has been shown to cause embryo-fetal toxicity.[5] In animal reproduction studies, oral administration of eflornithine to pregnant rats and rabbits during organogenesis resulted in embryolethality at doses equivalent to the recommended human dose.[5]
Troubleshooting Guide
Issue 1: Severe Thrombocytopenia Observed in Rats
Symptoms:
-
Reduced platelet counts in routine blood work.
-
Spontaneous bleeding or bruising.
Potential Cause: Eflornithine-induced myelosuppression is a known side effect, with thrombocytopenia being a significant concern.
Mitigation Strategy: Co-administration of L-Ornithine
A study in Fischer 344 rats demonstrated that the concomitant infusion of L-ornithine can selectively protect against eflornithine-induced thrombocytopenia without compromising its antitumor activity.[6]
Experimental Protocol: Ornithine Co-administration to Mitigate Thrombocytopenia in Rats [6]
-
Animal Model: Male Fischer 344 rats.
-
Eflornithine (DFMO) Administration: Continuous infusion of 2000 mg/kg/day for 12 days.
-
Ornithine Administration: Concomitant continuous infusion with eflornithine. The dose of ornithine is calculated based on a molar ratio to eflornithine.
-
Effective Molar Ratio: An ornithine to eflornithine molar ratio of 0.2-0.5 was found to be protective against thrombocytopenia.
-
Caution: A higher molar ratio (e.g., 0.7) may block the antiproliferative effects of eflornithine.
-
Monitoring: Regular monitoring of platelet counts is essential to assess the efficacy of the intervention.
Figure 2: Workflow for mitigating eflornithine-induced thrombocytopenia in rats.
Issue 2: Elevated Liver Enzymes (ALT, AST)
Symptoms:
-
Increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in serum chemistry.
Potential Cause: Eflornithine can cause hepatotoxicity.[5]
Mitigation and Management Strategy:
-
Baseline and Regular Monitoring: Perform liver function tests (ALT, AST, total bilirubin) prior to initiating eflornithine and at regular intervals throughout the study.[5] More frequent monitoring is advised if elevations are observed.
-
Dose Adjustment: If hepatotoxicity is detected, consider dose reduction. The decision to withhold or permanently discontinue the drug should be based on the severity of the liver injury.[5]
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess the extent of any damage.
Issue 3: Animal Exhibiting Signs of Hearing Loss
Symptoms:
-
Altered startle response to auditory stimuli.
-
Changes in balance or head tilt (vestibular effects).
Potential Cause: Eflornithine is known to have ototoxic effects.[4] An animal model for eflornithine-induced hearing loss has been established in guinea pigs, with the organ of Corti identified as the primary site of damage.[4]
Mitigation and Management Strategy:
-
Auditory Function Testing: If hearing is a critical endpoint, consider performing baseline and periodic auditory function tests, such as Auditory Brainstem Response (ABR), where feasible.
-
Dose-Response Assessment: Be aware that the severity of hearing loss is likely dose-dependent. If ototoxicity is a concern, using the lowest effective dose of eflornithine is recommended.
-
Histological Examination: At necropsy, the cochlea should be collected for histological examination to assess for damage to hair cells.
Quantitative Toxicity Data
Table 1: Systemic Toxicity of Eflornithine in Animal Models
| Species | Route | Dose | Duration | Observed Toxicities | Reference |
| Rat | Gavage | 800, 1600 mg/kg/day | 52 weeks | Weight loss, increased platelets, alopecia, skin abrasions, dermatitis, liver necrosis, gastric inflammation. | [3] |
| Rat | Gavage | 400 mg/kg/day | 52 weeks | No Observed Adverse Effect Level (NOAEL). | [3] |
| Dog | Capsule | 50, 100, 200 mg/kg/day | 52 weeks | Conjunctivitis, hyperkeratosis, alopecia, cystic intestinal crypts. | [3] |
| Guinea Pig | N/A | N/A | N/A | Sensorineural hearing loss (damage to the organ of Corti). | [4] |
| Rat (pregnant) | Oral | Equivalent to human dose | Organogenesis | Embryolethality. | [5] |
| Rabbit (pregnant) | Oral | Equivalent to human dose | Organogenesis | Embryolethality. | [5] |
Table 2: Administration Protocols for Eflornithine in Animal Studies
| Species | Route | Dose Range | Vehicle/Formulation | Key Details | Reference |
| Rat | Oral Gavage | 750-3000 mg/kg | Solution in water | Single dose administration at a volume of 10 ml/kg. | [2] |
| Rat | Intravenous | 375-1000 mg/kg | Solution | Short-term infusion (3 min) via jugular vein catheter at 3.3 ml/kg. | [2] |
| Rat | Continuous Infusion | 2000 mg/kg/day | N/A | 12-day continuous infusion. | [6] |
| Mouse | Intraperitoneal | N/A | N/A | The study notes rapid clearance from serum and tissues after i.p. injection. | [7] |
| Mouse | Oral (in drinking water) | 20 g/L | Water | Resulted in highly variable actual doses (350-2800 mg/kg over 14 hours). | [7] |
Disclaimer: This guide is intended for informational purposes for research professionals. All animal experimental procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enantioselective and Nonlinear Intestinal Absorption of Eflornithine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective and nonlinear intestinal absorption of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eflornithine Monograph for Professionals - Drugs.com [drugs.com]
- 6. Reduction of difluoromethylornithine-induced thrombocytopenia in rats with ornithine while maintaining antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Eflornithine hydrochloride hydrate treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Eflornithine (B1671129) hydrochloride hydrate (B1144303) (also known as DFMO) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eflornithine hydrochloride hydrate?
A1: this compound is a specific and irreversible "suicide inhibitor" of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine). By irreversibly binding to ODC, eflornithine prevents the conversion of ornithine to putrescine, thereby depleting intracellular polyamine pools. Polyamines are essential for cell growth, differentiation, and proliferation.
Q2: How quickly can I expect to see an effect of Eflornithine in my in vitro experiments?
A2: The onset of action for Eflornithine in vitro can vary depending on the cell line and the specific experimental endpoint. Generally, a significant decrease in intracellular polyamine levels, particularly putrescine and spermidine, can be observed within 24 to 48 hours of treatment. Downstream effects on cell proliferation or cell cycle arrest may take longer to become apparent, typically between 48 and 72 hours.
Q3: What is a typical effective concentration range for Eflornithine in cell culture?
A3: The effective concentration of Eflornithine in cell culture can range from 0.1 mM to 5.0 mM. The optimal concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.
Q4: Is Eflornithine generally cytotoxic or cytostatic?
A4: Eflornithine is primarily considered a cytostatic agent. It typically induces cell cycle arrest, particularly at the G1-S transition, rather than causing direct cell death.[1] However, at very high concentrations or with prolonged exposure, cytotoxic effects may be observed in some cell lines.
Q5: How stable is this compound in cell culture medium?
A5: this compound is stable in aqueous solutions and standard cell culture media under normal incubation conditions (37°C, 5% CO2). For long-term experiments, it is recommended to replace the medium with freshly prepared Eflornithine-containing medium every 48-72 hours to ensure a consistent concentration.
Troubleshooting Guide
Q: I am not observing the expected decrease in cell proliferation after treating my cells with Eflornithine. What could be the issue?
A: There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration of Eflornithine may be too low for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Insufficient Treatment Duration: The cytostatic effects of Eflornithine can take time to manifest. Consider extending the treatment duration to 72 hours or longer, with regular media changes.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Eflornithine. This can be due to mechanisms such as reduced drug uptake through amino acid transporters.[1][2][3]
-
Exogenous Polyamines: Ensure that your cell culture medium, particularly the serum, does not contain high levels of exogenous polyamines, which could counteract the effect of ODC inhibition.
-
Assay Sensitivity: The proliferation assay you are using may not be sensitive enough to detect subtle cytostatic effects. Consider using a more sensitive assay or multiple different assays to confirm your results.
Q: My ODC activity assay is not showing a decrease in activity after Eflornithine treatment. What should I check?
A: Here are some troubleshooting steps for your ODC activity assay:
-
Assay Protocol: Review your ODC activity assay protocol for any potential errors in reagent preparation or incubation times. Ensure that the cell lysates are prepared correctly and that the assay is performed under optimal conditions for the enzyme.
-
Lysate Preparation: Inefficient cell lysis can lead to an underestimation of ODC activity. Ensure your lysis buffer and protocol are effective for your cell type.
-
Eflornithine Potency: Verify the quality and potency of your this compound stock solution.
-
Alternative Polyamine Synthesis Pathways: While ODC is the primary pathway for polyamine synthesis, some cells may have alternative mechanisms that can compensate for ODC inhibition.[4]
Q: I am observing unexpected cytotoxicity in my experiments. Is this normal?
A: While Eflornithine is primarily cytostatic, cytotoxicity can occur under certain conditions:
-
High Concentrations: Very high concentrations of Eflornithine may induce cytotoxicity in some cell lines. Confirm that you are using an appropriate concentration for your cells.
-
Prolonged Exposure: Long-term continuous exposure to Eflornithine could lead to cytotoxic effects. Consider intermittent dosing schedules for very long-term experiments.
-
Off-Target Effects: Although Eflornithine is a specific ODC inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to polyamine depletion and may undergo apoptosis in response to Eflornithine treatment.
Data Presentation
Table 1: Effect of Eflornithine (DFMO) Treatment Duration on Polyamine Levels in Human Adenocarcinoma Cell Lines in vitro
| Cell Line | DFMO Concentration | Treatment Duration | Putrescine Level (% of Control) | Spermidine Level (% of Control) | Spermine Level (% of Control) |
| HuTu-80 | 1.0 mM | 48 hours | < 5% | ~20% | ~80% |
| HT-29 | 5.0 mM | 48 hours | ~10% | ~40% | ~90% |
Data synthesized from studies on human adenocarcinoma cell lines.[5]
Table 2: Effect of Eflornithine (DFMO) Treatment Duration on Tumor Growth in Murine Transplantable Tumors in vivo
| Tumor Model | DFMO Treatment | Treatment Duration | Tumor Volume Reduction vs. Control |
| Sarcoma F (SaF) | 3% in drinking water | 10 days | ~62.5% |
| Anaplastic Mammary Carcinoma (CaNT) | 3% in drinking water | 22 days | Significant retardation of growth |
Data synthesized from studies on murine transplantable tumors.[6]
Experimental Protocols
Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is a common method for measuring ODC activity by quantifying the release of 14CO2 from [14C]-L-ornithine.
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 1 mM DTT)
-
[1-14C]-L-ornithine
-
Pyridoxal-5-phosphate (PLP)
-
L-ornithine
-
Hyamine hydroxide (B78521) or NaOH-impregnated filter paper
-
Scintillation vials
-
Scintillation cocktail
-
Sulfuric acid or citric acid (to stop the reaction)
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Reaction:
-
In a sealed reaction vial, add a specific amount of cell lysate (e.g., 100-200 µg of protein).
-
Add the reaction mixture containing buffer, PLP, and [1-14C]-L-ornithine.
-
Suspend a filter paper impregnated with hyamine hydroxide or NaOH in the vial to trap the released 14CO2.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by injecting sulfuric acid or citric acid into the reaction mixture.
-
Continue incubation for another 30-60 minutes to ensure all 14CO2 is trapped.
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as nmol of CO2 released per mg of protein per hour.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: MYC-driven polyamine biosynthesis pathway and the inhibitory action of Eflornithine.
References
- 1. researchgate.net [researchgate.net]
- 2. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 3. A molecular mechanism for eflornithine resistance in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
Validation & Comparative
A Comparative Guide to Eflornithine Hydrochloride Hydrate and Other Ornithine Decarboxylase (ODC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eflornithine hydrochloride hydrate (B1144303) (DFMO) and other inhibitors of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a validated target for therapeutic intervention in various diseases. The following sections detail the mechanisms of action, comparative efficacy based on experimental data, and the clinical landscape of these compounds.
Introduction to Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine.[1] These polycationic molecules are essential for cell proliferation, differentiation, and macromolecular synthesis. Elevated ODC activity and polyamine levels are strongly associated with the pathology of various diseases, including cancer and parasitic infections, making ODC a prime target for drug development.[1] Eflornithine, an analogue of ornithine, stands as the most clinically successful ODC inhibitor to date.[1]
Mechanism of Action: The Polyamine Biosynthesis Pathway
ODC catalyzes the conversion of ornithine to putrescine. This is the committed step for the production of higher polyamines, spermidine and spermine, which are synthesized by the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). ODC inhibitors disrupt this pathway, leading to the depletion of polyamines and subsequent cytostatic effects.
Eflornithine (α-difluoromethylornithine or DFMO) is a mechanism-based, irreversible inhibitor of ODC. It acts as a "suicide substrate," meaning the enzyme converts it into a reactive intermediate that covalently binds to and permanently inactivates the enzyme.[2] Other inhibitors may exhibit different mechanisms, such as competitive or noncompetitive inhibition.
Comparative Performance of ODC Inhibitors
The efficacy of ODC inhibitors can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates higher potency. The table below summarizes experimental data for Eflornithine and other notable ODC inhibitors.
| Inhibitor | Source/Type | Mechanism of Inhibition | IC50 (µM) | Ki (nM) |
| Eflornithine (DFMO) | Synthetic | Irreversible ("Suicide") | ~100 - 252 | 2,200 (D/L form) |
| Allicin | Natural (Garlic) | Reversible | 0.011 | Not Reported |
| Baicalein | Natural (Flavonoid) | Noncompetitive | 0.88 | 640 |
| Myricetin | Natural (Flavonoid) | Not Specified | 7.3 | Not Reported |
| 1-aminooxy-3-aminopropane (APA) | Synthetic | Competitive | Not Reported | ~1.0 - 3.2 |
Note: IC50 and Ki values can vary based on experimental conditions (e.g., substrate concentration, enzyme source). The data presented is for comparative purposes.
Experimental Protocols: ODC Activity Assay
The most common method for determining ODC activity and evaluating inhibitors is the radiochemical assay, which measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Protocol: Radiochemical ODC Activity Assay
-
Enzyme Preparation: Prepare a cell or tissue lysate containing the ODC enzyme. This is typically done by homogenization in a suitable buffer followed by centrifugation to obtain a clear supernatant.
-
Reaction Mixture Preparation: In a sealed vial, prepare a reaction medium containing:
-
Phosphate or Tris-HCl buffer (pH ~7.5)
-
Pyridoxal 5'-phosphate (PLP), a required cofactor
-
EDTA
-
Dithiothreitol (DTT)
-
The enzyme sample
-
The ODC inhibitor at various concentrations (for inhibition studies)
-
-
Initiation of Reaction: Add L-[1-¹⁴C]-ornithine to the reaction mixture to start the enzymatic reaction. The vials are sealed with a cap containing a filter paper disc impregnated with a CO₂ trapping agent (e.g., sodium hydroxide (B78521) or hyamine).
-
Incubation: Incubate the vials at 37°C for a defined period (e.g., 60 minutes). During this time, ODC will decarboxylate the radiolabeled ornithine, releasing ¹⁴CO₂.
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric or citric acid) into the vial. The acidification ensures all dissolved ¹⁴CO₂ is released into the gas phase and captured by the filter paper.
-
Quantification: Remove the filter paper disc and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measurement: Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculation: The specific ODC activity is calculated and expressed as nmol of CO₂ released per minute per mg of protein. For inhibition studies, the percentage of inhibition is calculated relative to a control without the inhibitor, and this data is used to determine the IC50 value.
References
- 1. Frontiers | Integrated neurobehavioral and organ-specific safety profiling of baicalin: acute/subacute toxicity studies [frontiersin.org]
- 2. Safety, tolerability, and pharmacokinetics of oral baicalein tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Hydrochloride Hydrate: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of eflornithine (B1671129) hydrochloride hydrate (B1144303) across various cancer cell lines. Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, has shown promise in cancer therapy due to the critical role of polyamines in cell proliferation and differentiation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of eflornithine.
Mechanism of Action
Eflornithine targets ornithine decarboxylase, the rate-limiting enzyme in the production of polyamines such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, division, and differentiation. In cancer cells, ODC activity is often significantly elevated, leading to increased polyamine levels that support rapid tumor growth. Eflornithine acts as a "suicide inhibitor," irreversibly binding to ODC and preventing it from converting its substrate, ornithine, into putrescine. This depletion of polyamines leads to a cytostatic effect, inhibiting cell proliferation and inducing cell cycle arrest.
Comparative Efficacy of Eflornithine Across Cancer Cell Lines
The sensitivity of cancer cells to eflornithine can vary, likely due to differences in ODC expression and activity levels, as well as the cellular reliance on the polyamine synthesis pathway. Studies have shown that tumor cell lines with higher ODC activity tend to be more sensitive to the inhibitory effects of eflornithine.[1][2][3]
Inhibition of Cell Proliferation (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for eflornithine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| HuTu-80 | Duodenal Adenocarcinoma | Most Sensitive | [4] |
| HT-29 | Colorectal Adenocarcinoma | Most Resistant | [4] |
*A study on five human adenocarcinoma cell lines demonstrated a range of sensitivities to eflornithine-induced cytostasis, with HuTu-80 being the most sensitive and HT-29 being the most resistant. However, the precise IC50 values were not reported in the abstract.[4]
Induction of Apoptosis and Cell Cycle Arrest
Eflornithine has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell lines. For instance, in esophageal squamous cell carcinoma (ESCC), the combination of 3,3'-Diindolylmethane (DIM) and eflornithine (DFMO) significantly suppressed tumor growth by downregulating DNA replication and cell cycle pathways.[5] This combination has been shown to cause G1 phase cell cycle arrest and induce apoptosis by activating caspase-9 in ESCC cells.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of eflornithine hydrochloride hydrate and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4][6][7]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[8][9][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Eflornithine.
Caption: Experimental workflow for the MTT assay.
Caption: Experimental workflow for the apoptosis assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ornithine decarboxylase activity in tumor cell lines correlates with sensitivity to cell death induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 3,3'-Diindolylmethane plus Eflornithine suppress DNA Replication and Cell Cycle in Esophageal Squamous Cell Carcinoma in vivo [jcancer.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunostep.com [immunostep.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Eflornithine Hydrochloride Hydrate: A Lifeline in the Fight Against Melarsoprol-Resistant Sleeping Sickness
A paradigm shift in the treatment of late-stage Human African Trypanosomiasis (HAT), Eflornithine (B1671129) hydrochloride hydrate (B1144303) has proven to be a critical therapeutic agent, particularly in cases where the first-line drug, melarsoprol (B1676173), has failed. This guide provides a comprehensive comparison of eflornithine's efficacy against alternative treatments for melarsoprol-resistant Trypanosoma brucei gambiense infection, supported by experimental data and detailed methodologies.
Eflornithine, an inhibitor of ornithine decarboxylase, has been instrumental in improving outcomes for patients with second-stage sleeping sickness, a fatal disease if left untreated.[1][2] Its introduction offered a less toxic alternative to the arsenic-based melarsoprol, which is associated with a high risk of fatal reactive encephalopathy.[3][4] Furthermore, the development of Nifurtimox-Eflornithine Combination Therapy (NECT) has significantly enhanced treatment feasibility and efficacy, becoming a cornerstone of modern HAT treatment protocols.[5]
Comparative Efficacy of Eflornithine and Alternatives
Clinical trials have consistently demonstrated the high efficacy of eflornithine-based regimens in treating late-stage T. b. gambiense infection, including cases resistant to melarsoprol. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy of Eflornithine Monotherapy vs. Melarsoprol
| Treatment Regimen | Number of Patients | Cure Rate (%) | Relapse Rate (%) | Death Rate (%) | Study Reference |
| Eflornithine | 288 | ~91.9 | 8.1 | 1.7 | [6] |
| Standard Melarsoprol | 311 | ~86 | 14 | 4.8 | [6] |
| Short-Course Melarsoprol | 62 | ~84.5 | 15.5 | 6.5 | [6] |
Note: Cure and relapse rates are calculated based on follow-up at 1 year. Percentages are derived from the absolute numbers provided in the source.
Table 2: Efficacy of Nifurtimox-Eflornithine Combination Therapy (NECT) vs. Eflornithine Monotherapy
| Treatment Regimen | Number of Patients | Cure Rate (%) | Relapse Rate (%) | Major Adverse Events (%) | Study Reference |
| NECT | 143 | 97 | 1.4 (2/143) | 14 | [7] |
| Eflornithine Monotherapy | 143 | 92 | 5.6 (8/143) | 29 | [7] |
| NECT | 52 | 96.2 | 3.8 (2/52) | 9.6 | [8][9] |
| Eflornithine Monotherapy | 51 | 94.1 | 3.9 (2/51) | 25.5 | [8][9] |
Experimental Protocols
The data presented above is derived from rigorous clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.
Melarsoprol vs. Eflornithine Trial in the Republic of the Congo
-
Study Design: A comparative analysis of retrospective data from patients with late-stage T. b. gambiense trypanosomiasis.
-
Patient Population: Individuals with trypanosomes detected in their cerebrospinal fluid (CSF) or with elevated white blood cell counts in their CSF.
-
Treatment Regimens:
-
Outcome Measures: The primary outcomes were death during treatment and relapse within one year of follow-up.[6]
NECT vs. Eflornithine Monotherapy Trial
-
Study Design: A multicenter, randomized, open-label, phase III clinical trial.[7]
-
Patient Population: Patients aged ≥15 years with second-stage T. b. gambiense infection.[7]
-
Treatment Regimens:
-
NECT: Oral nifurtimox (B1683997) (15 mg/kg/day) every 8 hours for 10 days, plus intravenous eflornithine (400 mg/kg/day) every 12 hours for 7 days.[7]
-
Eflornithine Monotherapy: Intravenous eflornithine (400 mg/kg/day) every 6 hours for 14 days.[7]
-
-
Outcome Measures: The primary endpoint was cure at 18 months, defined as the absence of trypanosomes in body fluids and a CSF leukocyte count of ≤20 cells/μL. Other endpoints included relapse, death, and major drug-related adverse events.[7]
Mechanisms of Action and Resistance
The distinct mechanisms of action of eflornithine and melarsoprol, as well as the pathways leading to drug resistance, are critical for understanding their clinical utility.
Signaling Pathways
Caption: Mechanisms of action and resistance for eflornithine and melarsoprol.
Eflornithine's efficacy stems from its irreversible inhibition of ornithine decarboxylase (ODC), an enzyme crucial for polyamine synthesis in Trypanosoma brucei.[1][11] Polyamines are essential for the parasite's cell division and growth.[11] Resistance to eflornithine can arise from the loss of the TbAAT6 transporter, which is responsible for drug uptake.[3]
Melarsoprol's active metabolite, melarsen oxide, binds to thiol groups in parasitic proteins, including the unique trypanothione, leading to widespread metabolic disruption and parasite death.[12] Resistance to melarsoprol is primarily associated with mutations in the AQP2 transporter, which hinders the drug's entry into the parasite.[13]
Experimental Workflow
The successful implementation of clinical trials for HAT in resource-limited settings requires a well-defined workflow.
Caption: A generalized workflow for a randomized clinical trial of HAT treatments.
Conclusion
Eflornithine hydrochloride hydrate, both as a monotherapy and in combination with nifurtimox, has proven to be a highly effective and safer alternative to melarsoprol for the treatment of second-stage T. b. gambiense sleeping sickness, particularly in regions with high rates of melarsoprol resistance. The development of NECT has further simplified treatment regimens, reducing the burden on both patients and healthcare systems in endemic areas.[5] Continued surveillance for the emergence of eflornithine resistance is crucial to ensure the long-term effectiveness of this life-saving medication.
References
- 1. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 2. Eflornithine. A new drug in the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 6. Melarsoprol versus eflornithine for treating late-stage Gambian trypanosomiasis in the Republic of the Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Nifurtimox-eflornithine combination therapy for second-stage Trypanosoma brucei gambiense sleeping sickness: a randomized clinical trial in Congo. | Epicentre [epicentre.msf.org]
- 10. scienceportal.msf.org [scienceportal.msf.org]
- 11. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 13. Melarsoprol Resistance in African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eflornithine Hydrochloride Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of substances like Eflornithine hydrochloride hydrate (B1144303) is paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Eflornithine hydrochloride hydrate, in line with regulatory guidelines.
Regulatory Framework
The disposal of pharmaceutical and chemical waste, including this compound, is governed by multiple federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] It is crucial to consult local, state, and federal regulations to ensure full compliance, as these may vary.[3]
Disposal Procedures for this compound
Based on safety data sheets (SDS), this compound should be treated as a chemical waste product and disposed of accordingly. The primary recommended methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Key Prohibitions:
-
Do NOT discharge to sewer systems. [4]
-
Do NOT contaminate water, foodstuffs, feed, or seed by storage or disposal. [4]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the material for disposal, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[5]
-
Containerization:
-
Waste Collection:
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[4]
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition. [4][5]
-
Evacuate personnel to a safe area. [5]
-
Prevent further leakage or spillage if it is safe to do so. [4][5] Do not let the chemical enter drains.[4][5]
-
Contain and clean up the spill.
-
Decontaminate surfaces and equipment by scrubbing with alcohol. [5]
-
Dispose of all contaminated materials as hazardous waste. [5][7]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, are available in the provided search results for this compound. Disposal procedures are based on the hazardous nature of the chemical itself, regardless of concentration in many laboratory settings.
Experimental Protocols
The disposal guidelines provided are procedural and based on established safety protocols and regulations. There are no specific experimental protocols cited for the disposal of this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
